molecular formula C13H10BrFO B134947 1-(Benzyloxy)-4-bromo-2-fluorobenzene CAS No. 133057-82-6

1-(Benzyloxy)-4-bromo-2-fluorobenzene

Cat. No.: B134947
CAS No.: 133057-82-6
M. Wt: 281.12 g/mol
InChI Key: HCVUDNMNSPYSHS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-fluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C13H10BrFO and its molecular weight is 281.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVUDNMNSPYSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595975
Record name 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133057-82-6
Record name 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 185346-79-6

This technical guide provides a comprehensive overview of 1-(benzyloxy)-4-bromo-2-fluorobenzene, a versatile synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust synthesis protocol, and its application in key cross-coupling reactions, supported by detailed experimental procedures and data presented for clarity and reproducibility.

Chemical and Physical Properties

This compound is a substituted aromatic ether. The strategic placement of the benzyloxy, bromo, and fluoro groups imparts unique reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the fluorine and bromine atoms activates the aromatic ring for certain transformations, while the benzyloxy group can be a stable protecting group or a pharmacophoric element.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 185346-79-6
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance White to off-white solid
Melting Point 33-35 °C
Boiling Point 329.1 ± 27.0 °C (Predicted)
Density 1.445 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the regioselective bromination of 2-fluorophenol to yield 4-bromo-2-fluorophenol, followed by a Williamson ether synthesis to introduce the benzyl group.

Synthesis_Workflow A 2-Fluorophenol B Bromination A->B Br₂, Solvent C 4-Bromo-2-fluorophenol B->C D Williamson Ether Synthesis C->D Benzyl bromide, Base E This compound D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorophenol (Intermediate)

Materials:

  • 2-Fluorophenol

  • Dichloromethane (DCM)

  • Bromine

  • Saturated sodium bicarbonate solution

  • Sodium bisulfite

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flask cooled to 0-5 °C in an ice bath, dissolve 2-fluorophenol (1.0 eq) in dichloromethane.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution.

  • Maintain the reaction at 0-5 °C for two hours, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by pouring the mixture into a solution of sodium bisulfite in water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluorophenol.

Table 2: Representative Data for the Synthesis of 4-Bromo-2-fluorophenol

ParameterValue
Starting Material 2-Fluorophenol
Reagent Bromine
Solvent Dichloromethane
Temperature 0-5 °C to room temperature
Reaction Time 3 hours
Yield ~90%
Purification Aqueous workup
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-2-fluorophenol

  • Benzyl bromide

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 3: Representative Data for the Synthesis of this compound

ParameterValue
Starting Material 4-Bromo-2-fluorophenol
Reagents Benzyl bromide, Potassium carbonate
Solvent N,N-dimethylformamide (DMF)
Temperature Room temperature
Reaction Time 12-16 hours
Yield ~95%
Purification Column chromatography

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Suzuki_Miyaura_Pathway A This compound C Pd Catalyst, Base, Solvent A->C B Arylboronic Acid B->C D Biaryl Product C->D

Caption: Generalized Suzuki-Miyaura coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the biaryl product.

Table 4: Representative Data for Suzuki-Miyaura Coupling

ParameterValue
Aryl Halide This compound
Boronic Acid 4-Methoxyphenylboronic acid
Catalyst System Pd(OAc)₂ / SPhos
Base K₃PO₄
Solvent 1,4-Dioxane / Water (4:1)
Temperature 100 °C
Yield High (typically >85%)
Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines, which are common substructures in drug molecules.

Buchwald_Hartwig_Pathway A This compound C Pd Catalyst, Ligand, Base, Solvent A->C B Amine B->C D Arylamine Product C->D

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Benzyloxy)-4-bromo-2-fluorobenzene. This versatile building block is of significant interest to researchers in organic synthesis and medicinal chemistry due to its unique combination of functional groups, which allow for a variety of chemical transformations.

Core Chemical Properties

This compound is a polysubstituted aromatic compound. The interplay of the electron-donating benzyloxy group and the electron-withdrawing halogen atoms (bromine and fluorine) on the benzene ring dictates its reactivity and potential applications as a synthetic intermediate.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, certain properties are predicted based on computational models due to a lack of comprehensive experimental reports.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrFO[1][2]
Molecular Weight 281.12 g/mol [1]
CAS Number 185346-79-6[2]
Appearance White to off-white solid[2]
Melting Point 31.0-37.0 °C[2]
Boiling Point (Predicted) 329.1 ± 27.0 °C
Density (Predicted) 1.445 ± 0.06 g/cm³
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water.[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the fluorophenyl and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbons in the fluorophenyl ring will be particularly informative regarding the electronic effects of the substituents.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will be a key feature, resulting in M and M+2 peaks of similar abundance.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic rings and the methylene group, and C-Br and C-F bonds.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-bromo-2-fluorophenol. This method involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis.

Recommended Synthetic Protocol

Step 1: Benzylation of 4-Bromo-2-fluorophenol

This initial step involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide in the presence of a suitable base.

  • Materials:

    • 4-Bromo-2-fluorophenol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis of this compound start 4-Bromo-2-fluorophenol reagents Benzyl bromide, K₂CO₃, DMF start->reagents Williamson Ether Synthesis product This compound reagents->product

A simplified workflow for the synthesis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is centered around the aryl bromide and the electron-rich aromatic ring. These features make it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. This is a key transformation for the synthesis of arylamines, another important class of compounds in drug discovery.

G cluster_reactivity Key Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagent R-B(OH)₂ [Pd catalyst] start->suzuki_reagent buchwald_reagent R₂NH [Pd catalyst, Base] start->buchwald_reagent suzuki_product Biaryl Product suzuki_reagent->suzuki_product buchwald_product Arylamine Product buchwald_reagent->buchwald_product

Palladium-catalyzed cross-coupling reactions of this compound.
Benzyne Formation

Under strong basic conditions, ortho-haloaryl compounds can undergo elimination to form a highly reactive benzyne intermediate. The presence of both bromine and fluorine atoms at the 1- and 2-positions suggests that this compound could potentially form a benzyne intermediate upon treatment with a strong base like sodium amide or an organolithium reagent. This reactive intermediate can then be trapped by various nucleophiles or dienes to generate highly functionalized aromatic compounds.

G cluster_benzyne Benzyne Formation and Trapping start This compound base Strong Base (e.g., NaNH₂) start->base - HBr or - HF benzyne Benzyne Intermediate base->benzyne nucleophile Nucleophile (Nu⁻) benzyne->nucleophile Nucleophilic Attack product Functionalized Aromatic Product nucleophile->product

Proposed pathway for benzyne formation and subsequent reaction.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The bromine atom serves as a synthetic handle for introducing further molecular diversity. While specific drug candidates derived directly from this compound are not widely reported in the literature, its structural motifs are present in various biologically active molecules. Its utility as a building block allows for the synthesis of a wide range of derivatives that can be screened for various pharmacological activities. For instance, benzyloxy-containing chalcones and other derivatives have been investigated for their potential as anticancer and antimicrobial agents.[5]

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides access to a wide array of complex molecular architectures. For researchers and scientists in drug development, this compound represents a key building block for the synthesis of novel chemical entities with potential therapeutic applications. Further exploration of its utility in the synthesis of biologically active compounds is a promising area for future research.

References

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctionalized structure, featuring a benzyloxy ether, a bromine atom, and a fluorine atom on a benzene ring, makes it a versatile synthetic intermediate. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning this molecule as a valuable building block in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in modern chemical research.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
CAS Number 185346-79-6
Appearance White to off-white solid or fused solid[1][2][3]
Melting Point 31.0-37.0 °C[1]
Boiling Point ~329 °C (Predicted)[3]
Density ~1.445 g/cm³ (Predicted)[3]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.[2]
IUPAC Name This compound
Synonyms 4-(Benzyloxy)-1-bromo-2-fluorobenzene, Benzyl 4-bromo-3-fluorophenyl ether

Chemical Structure

The chemical structure of this compound is presented below. The presence of the ortho-fluoro and para-bromo substituents relative to the benzyloxy group dictates its reactivity in various organic reactions.

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromophenol. This method involves the protection of the hydroxyl group via benzylation, followed by a regioselective fluorination.

Experimental Protocol: Two-Step Synthesis

Step 1: Benzylation of 4-Bromophenol to afford 1-(Benzyloxy)-4-bromobenzene

  • Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification by recrystallization or column chromatography provides pure 1-(benzyloxy)-4-bromobenzene.

Step 2: Ortho-Fluorination of 1-(Benzyloxy)-4-bromobenzene

  • Reaction Setup: Dissolve 1-(benzyloxy)-4-bromobenzene (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution to a low temperature (typically -78 °C) and add a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to effect ortho-lithiation.

  • Fluorination: After stirring for a period to ensure complete lithiation, add a source of electrophilic fluorine, for example, N-fluorobenzenesulfonimide (NFSI, 1.2 equivalents), portion-wise while maintaining the low temperature.

  • Quenching and Work-up: Allow the reaction to warm to room temperature slowly. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

cluster_workflow Synthesis Workflow start 4-Bromophenol step1 Benzylation (Benzyl bromide, K₂CO₃) start->step1 intermediate 1-(Benzyloxy)-4-bromobenzene step1->intermediate step2 Ortho-Fluorination (n-BuLi, NFSI) intermediate->step2 product This compound step2->product caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a highly valued intermediate in organic synthesis due to the differential reactivity of its functional groups.

  • Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules. The presence of the fluorine atom can influence the electronic properties of the aromatic ring, thereby modulating the reactivity at the C-Br bond.

  • Nucleophilic Aromatic Substitution: The fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly when activated by electron-withdrawing groups or through the formation of an aryne intermediate.

  • Protecting Group Chemistry: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl functionality. It is stable under a variety of reaction conditions and can be deprotected when necessary, typically through catalytic hydrogenation.

The utility of this compound as a synthetic building block is highlighted by its application in the preparation of precursors for pharmaceuticals and agrochemicals. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Conclusion

This compound is a key synthetic intermediate with a unique combination of functional groups that offer a multitude of possibilities for chemical transformations. Its role in the construction of complex organic molecules, particularly in the context of drug discovery and development, underscores its importance in modern organic chemistry. The synthetic protocol and physicochemical data provided in this guide serve as a valuable resource for researchers and scientists working in this area.

References

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This information is intended to support research and development efforts in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated aromatic ether. Its structure features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. The presence and positions of these functional groups confer specific physicochemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 185346-79-6[1]
Molecular Formula C₁₃H₁₀BrFO[1]
Molecular Weight 281.12 g/mol [1]
Appearance White fused solid[1]
Melting Point 31.0-37.0 °C[1]
IUPAC Name 4-(benzyloxy)-1-bromo-2-fluorobenzene[1]
SMILES FC1=C(Br)C=CC(OCC2=CC=CC=C2)=C1[1]

Synthesis

The primary synthetic route to this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with an alkyl halide in the presence of a base.

Synthetic Pathway

The synthesis of this compound is achieved by the reaction of 4-bromo-2-fluorophenol with benzyl bromide.

Synthesis of this compound 4-bromo-2-fluorophenol 4-bromo-2-fluorophenol product This compound 4-bromo-2-fluorophenol->product Williamson Ether Synthesis benzyl_bromide Benzyl Bromide benzyl_bromide->product base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) base->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the general procedure for the synthesis of this compound from 4-bromo-2-fluorophenol and benzyl bromide.

Materials:

  • 4-bromo-2-fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-2-fluorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons (Fluorophenyl Ring): δ 6.8-7.5 ppmC-O (Ether): δ 150-160 ppm
Aromatic Protons (Benzyl Ring): δ 7.2-7.5 ppmC-F: δ 155-165 (d, J ≈ 240-250 Hz)
Methylene Protons (-CH₂-): δ 5.0-5.2 ppmC-Br: δ 110-120 ppm
Aromatic Carbons (Fluorophenyl Ring): δ 115-135 ppm
Aromatic Carbons (Benzyl Ring): δ 127-137 ppm
Methylene Carbon (-CH₂-): δ 70-75 ppm

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 'J' represents the coupling constant.

Applications in Drug Development and Medicinal Chemistry

Halogenated organic molecules, particularly those containing fluorine and bromine, are of significant interest in drug discovery and development. The incorporation of these atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atom can enhance the pharmacokinetic properties of a drug candidate.

While specific examples of marketed drugs derived directly from this compound are not publicly documented, its structural motifs are present in various compounds investigated in medicinal chemistry research. For instance, related benzyloxy-phenyl structures are found in intermediates for the synthesis of inhibitors for various enzymes and receptors. The unique combination of reactive sites on this molecule makes it a valuable starting material for the generation of compound libraries for high-throughput screening.

Applications_in_Drug_Discovery start 1-(Benzyloxy)-4-bromo- 2-fluorobenzene coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->coupling Functionalization at Br derivatives Diverse Chemical Libraries coupling->derivatives screening High-Throughput Screening derivatives->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel pharmaceuticals. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold for the creation of new molecular entities for biological screening. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

1-(Benzyloxy)-4-bromo-2-fluorobenzene synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, detailed experimental procedures, quantitative data from related syntheses, and visualizations to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of the benzyloxy group serves as a protecting group for the phenolic hydroxyl, while the bromo and fluoro substituents provide sites for further functionalization, such as cross-coupling reactions. The synthesis described herein involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide.

Reaction Scheme and Mechanism

The synthesis of this compound is accomplished through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In the first step, a base, typically potassium carbonate, deprotonates the hydroxyl group of 4-bromo-2-fluorophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether product.[1]

Overall Reaction:

Quantitative Data

The following table summarizes typical reaction conditions and yields for Williamson ether syntheses of similar aryl benzyl ethers, providing a benchmark for the expected outcome of the described protocol.

Starting PhenolBenzylating AgentBase (equiv.)SolventTemperatureTime (h)Yield (%)Reference
Substituted PhenolBenzyl bromide (1.03)K₂CO₃ (2.5)DMFRoom Temp.1497[4]
4-Bromo-2-chlorophenolBenzyl bromide (1.1)K₂CO₃ (1.3)DMFRoom Temp.399[5]
4-Fluoro-2-hydroxybenzaldehydeBenzyl bromide (1.1-1.2)K₂CO₃ (1.5-2.0)AcetoneReflux4-8-[1]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-bromo-2-fluorophenol and benzyl bromide.

Materials:

  • 4-Bromo-2-fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol (1.0 equiv.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 equiv.) to the flask. Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants (a typical concentration is 0.5-1.0 M with respect to the phenol).

  • Addition of Benzyl Bromide: Stir the suspension at room temperature for 15-20 minutes. Slowly add benzyl bromide (1.05 equiv.) to the stirred suspension dropwise via a syringe or dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-14 hours.[4]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Diagram 1: Williamson Ether Synthesis Signaling Pathway

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Bromo-2-fluorophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Base Base K₂CO₃ Product This compound Phenoxide->Product BnBr Benzyl Bromide (Electrophile) BnBr->Product Displacement of Br⁻ Byproduct KBr + KHCO₃

Caption: Mechanism of the Williamson ether synthesis for this compound.

Diagram 2: Experimental Workflow

experimental_workflow start_node Start A Combine 4-bromo-2-fluorophenol, K₂CO₃, and DMF start_node->A 1. Mix Reactants process_node process_node decision_node decision_node output_node output_node end_node End B Slowly add benzyl bromide to the reaction mixture A->B 2. Add Benzyl Bromide C Stir at room temperature B->C 3. Reaction D TLC analysis C->D 4. Monitor D->C Incomplete E 5. Work-up: Aqueous quench, Extraction with EtOAc D->E Complete F Dry organic layer, Evaporate solvent E->F 6. Isolate Crude Product G Column Chromatography F->G 7. Purify H Pure this compound G->H 8. Characterize H->end_node

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Spectral Analysis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This compound, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, requires precise structural confirmation through a combination of spectroscopic techniques. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Ar-H7.50 - 7.30m
Ar-H7.25 - 7.15m
Ar-H7.10 - 7.00m
O-CH₂~5.10s
¹³C NMR Predicted Chemical Shift (ppm)
C-O~155
C-F~158 (d, ¹JCF ≈ 245 Hz)
C-Br~110
Ar-C (quaternary)136, 129
Ar-CH128.5, 128.0, 127.5, 118-115 (m)
O-CH₂~71
¹⁹F NMR Predicted Chemical Shift (ppm)
Ar-F-110 to -125

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (aromatic)Stretch3100 - 3000
C-H (aliphatic)Stretch2950 - 2850
C=C (aromatic)Stretch1600 - 1450
C-O-CAsymmetric Stretch1275 - 1200
C-FStretch1250 - 1020
C-BrStretch680 - 515

Note: An experimental FTIR spectrum is available on SpectraBase[1].

Table 3: Mass Spectrometry (MS) Data

Ion Predicted m/z Notes
[M]⁺280/282Molecular ion peak with isotopic pattern for Bromine.
[M-Br]⁺201Loss of Bromine atom.
[C₇H₇]⁺91Tropylium ion (benzylic fragment).

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for an organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable fluorinated reference standard (e.g., CFCl₃) for ¹⁹F NMR.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Proton decoupling may be applied to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. Integration of the ¹H NMR signals provides information on the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean salt plate. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the IR spectrometer.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This is a hard ionization technique that often results in extensive fragmentation, providing valuable structural information.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, each offering different advantages in terms of resolution, mass accuracy, and scan speed.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements, which can be used to determine the elemental composition of the ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described above.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structural Elucidation Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR F_NMR ¹⁹F NMR Compound->F_NMR IR FTIR Compound->IR MS MS Compound->MS Analysis Data Interpretation H_NMR->Analysis C_NMR->Analysis F_NMR->Analysis IR->Analysis MS->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

An In-Depth Technical Guide to the Reactivity Profile of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1-(benzyloxy)-4-bromo-2-fluorobenzene, a versatile building block in modern organic synthesis. The strategic placement of the benzyloxy, bromo, and fluoro substituents on the benzene ring imparts a unique and tunable reactivity profile, making it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details its participation in a range of palladium-catalyzed cross-coupling reactions, metallation reactions, and nucleophilic aromatic substitutions, offering insights into its synthetic utility. Quantitative data from analogous reactions are presented to guide reaction optimization, and detailed experimental protocols for key transformations are provided.

Introduction

This compound, with the CAS Number 185346-79-6, is a trifunctionalized aromatic compound. Its molecular structure combines a bulky, electron-donating benzyloxy group, a versatile bromo substituent amenable to various cross-coupling reactions, and an electron-withdrawing fluoro group that can influence regioselectivity and metabolic stability in derivative compounds. This unique combination of functionalities allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 4-(Benzyloxy)-1-bromo-2-fluorobenzene
CAS Number 185346-79-6
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance White to off-white solid
Melting Point 31.0-37.0 °C[1]

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three key functional groups. The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. The electron-donating benzyloxy group and the electron-withdrawing fluorine atom influence the electron density of the aromatic ring, thereby affecting the rates and regioselectivity of these reactions. Furthermore, the fluorine atom ortho to the bromine can facilitate ortho-lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to generate biaryl structures, which are prevalent in many pharmaceutical compounds. The electron-donating benzyloxy group can enhance the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.

Representative Suzuki-Miyaura Coupling Data for Analogous Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001292
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-----75[2]
4-BromoanisolePhenylboronic acidPd-bpydc-Ln-K₂CO₃H₂O/EtOH70-High

Experimental Protocol: Suzuki-Miyaura Coupling with (4-Methoxyphenyl)boronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation (Base)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to arylamines. This compound can be coupled with a variety of primary and secondary amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with less reactive amines.

Representative Buchwald-Hartwig Amination Data for Analogous Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002491[3]
2-BromotolueneMorpholine(NHC)Pd(allyl)Cl (3)-LHMDSTHFRT-99[4]
4-BromoanisolePiperidine(NHC)Pd(allyl)Cl (3)-LHMDSTHFRT0.3393[5]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R''->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''->Ar-NR'R'' Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-NR'R'' Amine Binding & Deprotonation (Base)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl acetylenes. These products are valuable intermediates in the synthesis of more complex molecules and conjugated materials.

Representative Sonogashira Coupling Data for Analogous Aryl Bromides

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-ethynylbenzenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)K₂CO₃DMA801650[6]
4-IodotoluenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)-THF-DMA7572<2[6]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) followed by phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether. The filtrate is then washed with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. This reaction is a powerful tool for the synthesis of complex organic molecules.

Representative Heck Reaction Data for Analogous Aryl Bromides

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-(trichloromethyl)benzeneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-120--
Bromobenzenen-Butyl AcrylatePd/C (3)-(n-Bu)₃N[OMIm]BF₄1201085

Experimental Protocol: Heck Reaction with Styrene

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring and monitor by TLC.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography.

Metallation Reactions

The presence of both bromo and fluoro substituents allows for selective metallation reactions, opening up further avenues for functionalization.

Treatment of this compound with magnesium metal can lead to the formation of the corresponding Grignard reagent. However, the presence of the ortho-fluorine atom introduces the possibility of benzyne formation through elimination of magnesium bromofluoride. Careful control of reaction temperature is crucial to favor the formation of the Grignard reagent and minimize side reactions.

Typical Conditions for Grignard Reagent Formation from Aryl Bromides

Aryl BromideInitiationSolventTemperatureTypical Yield (%)
1-Bromo-2-(prop-1-en-2-yl)benzeneIodine crystalTHF-20 to 0 °C85-98[7]
BromobenzeneIodine, gentle heatingDiethyl etherReflux80-95

Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes.

  • Grignard Formation: Add anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel. Add a small portion to initiate the reaction. Once initiated, cool the flask to 0 °C and add the remaining aryl bromide solution dropwise. Stir for 1-2 hours at 0 °C.

  • Reaction with Electrophile: Cool the Grignard solution to -78 °C and slowly add a solution of the electrophile (e.g., DMF or benzaldehyde) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Grignard_Formation cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile Ar-Br This compound Ar-Mg-Br Grignard Reagent Ar-Br->Ar-Mg-Br THF Mg Mg Mg->Ar-Mg-Br Ar-E Ar-E Ar-Mg-Br->Ar-E 1) Add E+ 2) H3O+ workup Electrophile (E+) Electrophile (E+)

References

Solubility Profile of 1-(Benzyloxy)-4-bromo-2-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, a key intermediate in various synthetic applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on structural analysis and provides detailed experimental protocols for its empirical determination.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like". This compound possesses a complex molecular structure with both polar and non-polar characteristics. The presence of the ether linkage and the fluorine atom introduces polarity, while the two aromatic rings and the bromine atom contribute to its non-polar, hydrophobic nature.

Based on this structure, a qualitative prediction of its solubility in various common organic solvents is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Hydrocarbons Dichloromethane, ChloroformHigh The presence of a halogenated aromatic ring in the solute suggests strong van der Waals interactions with halogenated solvents.
Aromatic Hydrocarbons Toluene, BenzeneHigh The two aromatic rings in the solute will have favorable π-π stacking interactions with aromatic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to High The ether linkage in the solute can engage in dipole-dipole interactions with ether solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate The polar carbonyl group of the ketone can interact with the polar regions of the solute.
Esters Ethyl acetateModerate Similar to ketones, the ester group can interact with the polar functionalities of the solute.
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate The ability of alcohols to form hydrogen bonds may not be as effective in solvating the largely non-polar solute. Solubility is expected to decrease with increasing alcohol chain length.
Non-polar Hydrocarbons Hexane, CyclohexaneLow The significant polarity introduced by the ether and fluorine is likely to limit solubility in highly non-polar solvents.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to High The strong dipole moments of these solvents can effectively solvate the polar regions of the solute molecule.
Water Very Low / Insoluble The large hydrophobic surface area of the molecule will lead to minimal solubility in water.[1][2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended. These methods are adapted from standard laboratory procedures for determining the solubility of solid organic compounds.[3][4][5][6][7]

I. Qualitative Solubility Assessment

This initial assessment provides a rapid determination of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents from different classes (see Table 1)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 60 seconds.[4]

  • Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble". If some solid remains, it is "partially soluble" or "insoluble".

  • Record the observations for each solvent.

II. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a quantitative measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or rotary evaporator

  • Oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.

  • Place the flask in a constant temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature until the excess solid settles.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it to remove any undissolved solid particles.

  • Transfer the filtered solution to a pre-weighed evaporating dish.

  • Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a fume hood.

  • Once the solvent is fully evaporated, dry the remaining solid in an oven at a temperature below the compound's melting point (31.0-37.0°C) until a constant weight is achieved.[8]

  • Weigh the evaporating dish with the dried solid. The difference in weight gives the mass of the dissolved solute.

  • Calculate the solubility in g/L or mg/mL.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Assessment start_qual Weigh ~25mg of Compound add_solvent_qual Add 1 mL of Solvent start_qual->add_solvent_qual shake_qual Shake Vigorously for 60s add_solvent_qual->shake_qual observe_qual Observe for Dissolution shake_qual->observe_qual record_qual Record as Soluble, Partially Soluble, or Insoluble observe_qual->record_qual

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_quantitative Quantitative Solubility Determination (Shake-Flask Method) start_quant Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) start_quant->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter add_filtrate Add Known Volume of Filtrate to Dish filter->add_filtrate weigh_dish Weigh Evaporating Dish weigh_dish->add_filtrate evaporate Evaporate Solvent add_filtrate->evaporate dry Dry Residue to Constant Weight evaporate->dry weigh_final Weigh Dish with Residue dry->weigh_final calculate Calculate Solubility weigh_final->calculate

Caption: Workflow for Quantitative Solubility Determination.

References

physical appearance of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic ether with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its physical and chemical properties is essential for its safe handling, effective use in synthetic protocols, and for the characterization of its downstream products. This technical guide provides a comprehensive overview of the physical appearance and key physicochemical characteristics of this compound, supported by tabulated data and generalized experimental methodologies.

Physical Properties

This compound is typically supplied as a white, fused solid at room temperature.[1] Its solid form is a key characteristic for its storage and handling in a laboratory setting. The visual appearance is a primary indicator of purity, with significant deviations from a white color potentially indicating the presence of impurities.

Summary of Physical Data

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference.

PropertyValueReference
Appearance White Fused Solid[1]
Melting Point 31.0-37.0 °C[1]
Molecular Formula C₁₃H₁₀BrFO[1]
CAS Number 185346-79-6[1]
IUPAC Name 4-(benzyloxy)-1-bromo-2-fluorobenzene[1]

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound follows standardized laboratory procedures. Below are generalized methodologies for the key properties described.

Determination of Physical Appearance

Objective: To visually inspect and record the physical state, color, and form of the substance at ambient temperature.

Methodology:

  • A sample of the compound is placed on a clean, dry watch glass or in a transparent container.

  • The sample is observed under adequate lighting against both a white and a dark background to accurately determine its color.

  • The physical form (e.g., crystalline, amorphous, fused solid) is noted.

  • Observations are recorded in a laboratory notebook.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the chemical structure and its physical properties, as well as a general workflow for the characterization of a chemical compound.

Diagram 1: Structure-Property Relationship A Chemical Structure This compound B Physical State (Solid) A->B Determines C Appearance (White) A->C Influences D Melting Point (31.0-37.0 °C) A->D Determines Diagram 2: General Experimental Workflow for Physical Characterization A Obtain Chemical Sample B Visual Inspection (Appearance, Color, Form) A->B C Melting Point Analysis A->C D Spectroscopic Analysis (e.g., NMR, IR) A->D E Data Compilation and Reporting B->E C->E D->E

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from structurally similar chemicals, including halogenated aromatic compounds and aryl ethers. It is imperative that this substance be handled with the utmost care in a controlled laboratory environment by trained professionals.

Compound Identification and Properties

PropertyValueSource
Chemical Name This compoundThermo Fisher Scientific[1], ChemicalBook[2][3]
CAS Number 185346-79-6Thermo Fisher Scientific[4], ChemicalBook[2][3]
Molecular Formula C13H10BrFOThermo Fisher Scientific[1][4]
Appearance White fused solidThermo Fisher Scientific[4]
Melting Point 31.0-37.0 °CThermo Fisher Scientific[4]
Purity ≥97.5% (GC)Thermo Fisher Scientific[1][4]

Hazard Identification and Classification

  • Flammability: May be a flammable liquid and vapor.[6][7]

  • Acute Toxicity: Potentially harmful if inhaled or swallowed.[7][8]

  • Skin Corrosion/Irritation: May cause skin irritation.[7][8]

  • Eye Damage/Irritation: May cause serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory tract irritation.[7]

  • Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following PPE is mandatory when handling this compound:

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Chemical safety goggles and, where splashing is a risk, a face shield.[6][9]NIOSH/MSHA or European Standard EN 149 approved.[6]To protect eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Vitin®).[9]Inspect gloves prior to use and dispose of contaminated gloves properly.[7]To prevent skin contact.
Skin and Body Protection A laboratory coat (flame-retardant recommended), long pants, and closed-toe shoes.[9][10][11]---To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][9]---To minimize inhalation of vapors.

Experimental Protocols: Safe Handling Procedures

Adherence to a strict operational workflow is essential for safety.

Preparation
  • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.[9]

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[9]

  • Assemble Equipment: Gather all necessary apparatus and reagents within the fume hood to minimize movement of the chemical.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 3.[9]

Handling
  • Aliquoting: Carefully transfer the required amount of the chemical, avoiding the creation of dust or splashes.

  • Reaction Setup: Keep all containers tightly closed when not in use. Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

Cleanup and Disposal
  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[9]

  • Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed waste container.[9][12]

  • Disposal: Dispose of all waste in accordance with institutional and local environmental regulations.[9]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][13]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Do not use solvents to wash the skin.[13] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.
Fire Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[7] Water spray may be used to cool containers.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

  • Containers: Store in a tightly closed, properly labeled container.[12][14]

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][14]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][11]

Visualized Workflows and Hazard Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key processes and relationships.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data prep2 Don Personal Protective Equipment prep1->prep2 prep3 Prepare Fume Hood & Equipment prep2->prep3 handle1 Aliquot Chemical prep3->handle1 handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3

Caption: A generalized workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_medical Medical Attention exposure Chemical Exposure Occurs action1 Remove from Exposure exposure->action1 action2 Administer First Aid action1->action2 action3 Notify Supervisor action2->action3 medical1 Seek Immediate Medical Attention action3->medical1 medical2 Provide SDS/Safety Info to Medical Personnel medical1->medical2

Caption: A decision-making workflow for responding to a chemical exposure event.

HazardRelationships cluster_hazards Potential Hazards compound 1-(Benzyloxy)-4-bromo- 2-fluorobenzene hazard1 Flammability compound->hazard1 hazard2 Skin/Eye Irritation compound->hazard2 hazard3 Toxicity (Inhalation/ Ingestion) compound->hazard3 hazard4 Environmental Hazard compound->hazard4

Caption: The potential hazards associated with this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science, and this guide offers a comprehensive resource for its effective utilization in carbon-carbon bond formation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C coupled products from organoboron compounds and organohalides. This compound is a valuable substrate, incorporating a bulky, electron-donating benzyloxy group and a fluorine atom, which can influence the electronic and steric environment of the reaction center. The selection of appropriate catalytic systems is crucial for achieving high yields and purity. This document outlines recommended conditions and detailed protocols for the successful Suzuki coupling of this substrate with various boronic acids.

Data Presentation: Suzuki Coupling Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound, providing a strong basis for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100-12012-24Good to ExcellentGeneral Protocol for Aryl Fluorides[1]
Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄ (3)Toluene10018HighSterically Hindered Substrates
Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF1400.3Moderate to GoodMicrowave Conditions[2]
PdCl₂(dppf) (10)-Na₂CO₃ (2 M)Toluene/Dioxane (4:1)854Not specifiedGeneral Biphasic Conditions[3]
Pd(OAc)₂ (0.5)-K₂CO₃ (2)WEBRoom Temp2-12HighLigand-Free Conditions[4]
CataCXium A Pd G3 (5)-Cs₂CO₃ (2)2-MeTHF70Not specifiedup to 97%Unprotected ortho-bromoanilines[5]
Pd₂(dba)₃ (5)L1 (10)K₂CO₃ (2)THF60185Sterically Hindered Substrates[6]

Yields are representative and can vary depending on the specific boronic acid used. L1 refers to 4-(2-(diphenylphosphino)phenyl)morpholine. WEB stands for "Water Extract of Banana," a green solvent alternative.

Experimental Protocols

The following protocols are based on established methods for Suzuki-Miyaura coupling of challenging aryl bromides and can be adapted for this compound.

Protocol 1: Standard Conditions with a Buchwald Ligand

This protocol is recommended as a starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the flask via syringe.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • JohnPhos (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF (e.g., 2 mL).

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction to 140-150 °C for 20-30 minutes.[2]

  • Workup and Purification: After cooling, the reaction mixture can be worked up and purified as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: This compound, Boronic Acid, Base prep2 Add Palladium Catalyst and Ligand prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Purge with Inert Gas prep3->prep4 react Heat with Stirring (e.g., 100-110 °C) prep4->react workup1 Cool and Quench react->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify by Chromatography workup3->purify

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-R'

References

The Versatile Building Block: Application Notes for 1-(Benzyloxy)-4-bromo-2-fluorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a bromo moiety for cross-coupling reactions, a fluoro substituent to enhance the pharmacological properties of target molecules, and a benzyloxy group as a protecting group for a phenol, makes it a strategic starting material for the synthesis of a wide array of complex organic molecules. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as the subsequent deprotection of the benzyloxy group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 185346-79-6
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance White to off-white solid
Melting Point 31.0-37.0 °C
Assay (GC) ≥97.5%

Core Synthetic Applications

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, paving the way for the synthesis of complex biaryl, alkynyl, and amino-substituted aromatic compounds.

logical_relationships cluster_reactions Key Synthetic Transformations cluster_products Intermediate Products building_block This compound suzuki Suzuki-Miyaura Coupling building_block->suzuki C-C bond buchwald Buchwald-Hartwig Amination building_block->buchwald C-N bond sonogashira Sonogashira Coupling building_block->sonogashira C-C bond biaryl Biaryl Derivatives suzuki->biaryl arylamine Arylamine Derivatives buchwald->arylamine alkynyl Alkynyl Aromatics sonogashira->alkynyl deprotection Deprotection biaryl->deprotection arylamine->deprotection alkynyl->deprotection final_product Target Molecules (e.g., Pharmaceuticals) deprotection->final_product

Synthetic utility of this compound.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biphenyls

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for the synthesis of fluorinated biphenyl derivatives. These structures are of significant interest in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.

Experimental Protocol: Synthesis of 4'-Benzyloxy-2'-fluoro-[1,1'-biphenyl]-4-ol

This protocol describes a typical Suzuki-Miyaura reaction between this compound and 4-hydroxyphenylboronic acid.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-hydroxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4'-benzyloxy-2'-fluoro-[1,1'-biphenyl]-4-ol.

Quantitative Data (Representative):

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110375[2]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[3]

Note: The data provided is for analogous reactions and serves as a guideline. Yields for the specific reaction with this compound may vary.

suzuki_workflow start Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base inert Inert Atmosphere (Ar or N₂) start->inert solvent Add Anhydrous Solvent (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Workup: - Cool, Dilute - Wash (Water, Brine) monitor->workup purify Purification: - Dry, Concentrate - Column Chromatography workup->purify product Fluorinated Biphenyl Product purify->product

Suzuki-Miyaura coupling workflow.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[4][5] this compound can be effectively coupled with a variety of primary and secondary amines to produce N-aryl-4-(benzyloxy)-2-fluoroaniline derivatives, which are valuable intermediates in drug discovery.[6][7]

Experimental Protocol: General Procedure for Amination with Anilines

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with anilines.[8]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.

  • Add this compound, the aniline derivative, and sodium tert-butoxide.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-(benzyloxy)-2-fluoroaniline derivative.

Quantitative Data (Representative for Analogous Reactions):

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluorideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002495[4]
4-BromotolueneMorpholinePd(I) dimer / XPhosNaOtBu1,4-Dioxane80-1000.5-1>95[9]

Note: This data is for analogous reactions and should be used as a guideline for optimization.

buchwald_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination + Deprotonation pd2_complex->amine_coordination + R-NH₂ - HBr (Base) amido_complex Ar-Pd(II)(NHR)L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Catalytic cycle for Buchwald-Hartwig amination.

Application Note 3: Sonogashira Coupling for the Synthesis of Alkynyl Aromatics

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds.[10][11] this compound can be coupled with various terminal alkynes to generate precursors for more complex molecular architectures.[12][13]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[14]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for Analogous Reactions):

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-ethynylbenzene1-Iodo-4-methylbenzenePd(5%)/Al₂O₃, Cu₂O/Al₂O₃-THF-DMA80-58[14]
3,5-Disubstituted-4-iodoisoxazolesTerminal AlkynesPd(acac)₂/PPh₃, CuIEt₂NHDMFRT-up to 98[15]

Note: This data is for analogous reactions and should be used as a guideline for optimization.

Application Note 4: Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving this compound is the deprotection of the benzyloxy group to reveal the free phenol. Catalytic hydrogenation is a common and effective method for this transformation.[10]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard procedure for the hydrogenolysis of the benzyl ether.[4]

Reaction Scheme:

Materials:

  • Benzyloxy-substituted compound (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 10 wt%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyloxy-substituted compound in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and purge the system with an inert gas, followed by hydrogen gas (from a balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be carried out by recrystallization or column chromatography if necessary.

Alternative Deprotection Method:

For substrates sensitive to hydrogenation, other deprotection methods can be employed, such as treatment with strong acids like trifluoroacetic acid (TFA) or boron trichloride (BCl₃), often at low temperatures.[16]

Quantitative Data (Representative):

SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)
2,3,4,6-Tetra-O-benzyl-D-glucopyranoseH₂, 10% Pd/CTHF/MeOHRT16High
Phenolic Benzyl EthersBCl₃, PentamethylbenzeneCH₂Cl₂-780.7580-95[16]

Note: Yields are highly substrate-dependent.

Conclusion

This compound is a highly useful synthetic intermediate that provides a gateway to a diverse range of complex molecules. Its participation in robust and well-established cross-coupling reactions, combined with the straightforward deprotection of the benzyloxy group, makes it an invaluable tool for researchers and professionals in the fields of chemical synthesis and drug development. The protocols and data presented herein serve as a guide for the effective utilization of this versatile building block.

References

Application Notes and Protocols for the Deprotection of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether is a commonly employed protecting group for phenols due to its stability under a wide range of reaction conditions. However, its efficient and selective cleavage is a critical step in multi-step organic synthesis, particularly in the preparation of active pharmaceutical ingredients. This document provides detailed application notes and protocols for the deprotection of the benzyl group in 1-(benzyloxy)-4-bromo-2-fluorobenzene to yield 4-bromo-2-fluorophenol. The presence of both bromo and fluoro substituents on the aromatic ring presents a challenge for chemoselectivity, especially concerning the potential for dehalogenation under certain reductive conditions.

Three primary methods for the debenzylation of this substrate will be discussed:

  • Catalytic Hydrogenolysis: A widely used method involving a heterogeneous catalyst and a hydrogen source.

  • Lewis Acid-Mediated Cleavage: An alternative for substrates sensitive to reductive conditions.

  • Oxidative Deprotection: A method that avoids the use of reducing agents altogether.

This document will provide detailed experimental protocols for each method, a comparative summary of quantitative data, and visual workflows to aid in experimental design.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a versatile and frequently used method for benzyl ether cleavage. However, for halogenated substrates like this compound, the choice of catalyst, hydrogen source, and reaction conditions is crucial to prevent the undesired side reaction of dehalogenation. Both direct hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH) are viable approaches.

Experimental Protocols

Protocol 1.1: Direct Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for debenzylation using palladium on carbon with hydrogen gas. Careful monitoring is essential to minimize debromination.

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Diatomaceous earth (e.g., Celite®)

    • Hydrogen gas (H₂) supply (balloon or cylinder)

    • Reaction flask (e.g., round-bottom flask)

    • Magnetic stirrer and stir bar

    • Vacuum line

    • Filtration apparatus (e.g., Büchner funnel or Celite® pad)

  • Procedure:

    • Dissolve this compound (1 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

    • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-fluorophenol, which can be further purified by chromatography if necessary.

Protocol 1.2: Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer alternative to using flammable hydrogen gas and can sometimes provide improved selectivity.

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)

    • Hydrogen donor: Ammonium formate, cyclohexene, or sodium hypophosphite

    • Methanol (MeOH) or Ethanol (EtOH)

    • Diatomaceous earth (e.g., Celite®)

    • Reaction flask (e.g., round-bottom flask) with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas supply (e.g., nitrogen or argon)

    • Filtration apparatus

  • Procedure:

    • To a solution of this compound (1 mmol) in methanol or ethanol (15 mL), add the palladium catalyst (1-2 mol%).

    • Add the hydrogen donor (e.g., ammonium formate, 5-10 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of diatomaceous earth and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation: Catalytic Hydrogenolysis
MethodCatalystHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)Selectivity (Debenzylation vs. Dehalogenation)
Direct Hydrogenation 10% Pd/CH₂ (balloon)MeOHRT2-6>95Good, but risk of debromination with prolonged reaction time.
CTH SiliaCat Pd(0)H₂ (balloon)MeOHRT1-2>98High selectivity for debenzylation over dehalogenation.[1][2][3]
CTH Pd/CAmmonium FormateEtOHReflux1-3~90Generally good, but can vary with substrate.
CTH Pd(0) EnCat™Cyclohexene/AcOHEtOH854-8HighGood selectivity reported for aryl benzyl ethers.[4]

Note: Yields and reaction times are approximate and can vary based on the specific reaction conditions and scale.

Experimental Workflow: Catalytic Hydrogenolysis

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve Substrate in Solvent add_catalyst Add Pd Catalyst dissolve->add_catalyst purge Purge with H₂ / Add H-donor add_catalyst->purge react Stir at RT or Reflux purge->react monitor Monitor by TLC/GC-MS react->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (if necessary) concentrate->purify product product concentrate->product 4-bromo-2-fluorophenol

Caption: General workflow for catalytic hydrogenolysis.

Method 2: Lewis Acid-Mediated Cleavage

Lewis acids can effectively cleave benzyl ethers and are a good alternative when hydrogenation is not feasible due to the presence of other reducible functional groups. Boron tribromide (BBr₃) and boron trichloride (BCl₃) are powerful reagents for this transformation. The use of a cation scavenger is sometimes necessary to prevent side reactions.

Experimental Protocols

Protocol 2.1: Deprotection using Boron Tribromide (BBr₃)

  • Materials:

    • This compound

    • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas supply (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add BBr₃ solution (1.2 equivalents) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

Data Presentation: Lewis Acid-Mediated Cleavage
ReagentScavengerSolventTemp. (°C)Time (h)Yield (%)Notes
BBr₃ NoneDCM-78 to RT3-5HighPowerful reagent, but can be harsh.
BCl₃ PentamethylbenzeneDCM-781-2HighMilder than BBr₃, high chemoselectivity reported.

Experimental Workflow: Lewis Acid-Mediated Cleavage

G cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up dissolve Dissolve Substrate in Anhydrous DCM cool Cool to -78°C dissolve->cool add_lewis_acid Add Lewis Acid (e.g., BBr₃) cool->add_lewis_acid react Stir and Warm to RT add_lewis_acid->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with HCl and Brine extract->wash dry Dry and Concentrate wash->dry product product dry->product 4-bromo-2-fluorophenol

Caption: Workflow for Lewis acid-mediated debenzylation.

Method 3: Oxidative Deprotection

Oxidative cleavage of benzyl ethers provides an orthogonal approach to deprotection, avoiding both reductive and strongly acidic conditions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this purpose, often activated by visible light.

Experimental Protocols

Protocol 3.1: Visible-Light-Mediated Deprotection using DDQ

  • Materials:

    • This compound

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Dichloromethane (DCM)

    • Water

    • Visible light source (e.g., green LED, 525 nm)

    • Reaction vessel (e.g., borosilicate glass vial)

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a reaction vessel, dissolve this compound (100 µmol) in DCM (5 mL).

    • Add water (50 µL) and DDQ (1.5 equivalents).

    • Stir the mixture at room temperature while irradiating with a visible light source (e.g., 525 nm LED).

    • Monitor the reaction by TLC. The reaction time can vary from a few hours to a day.

    • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

    • Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The crude product can be purified by column chromatography to remove the DDQ byproducts.

Data Presentation: Oxidative Deprotection
ReagentActivatorSolventTemp. (°C)Time (h)Yield (%)Notes
DDQ Visible Light (525 nm)DCM/H₂ORT4-2480-95Mild conditions, good for sensitive substrates.[5]

Experimental Workflow: Oxidative Deprotection

G cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up dissolve Dissolve Substrate in DCM/H₂O add_ddq Add DDQ dissolve->add_ddq irradiate Irradiate with Visible Light add_ddq->irradiate react Stir at RT irradiate->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify product product purify->product 4-bromo-2-fluorophenol

References

Application Notes and Protocols for the Synthesis of Biaryls using 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. 1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable substituted aromatic compound that serves as a versatile building block in the construction of complex biaryl structures. The presence of the ortho-fluorine and the para-bromine atoms, along with the benzyloxy group, offers multiple points for diversification and tuning of molecular properties.

This document provides a comprehensive guide to the synthesis of biaryls using this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. While specific literature on the cross-coupling of this exact substrate is limited, this application note provides a generalized protocol based on well-established methodologies for similar aryl bromides. It also includes a discussion of the expected influence of the substituents on the reaction, comparative data from related compounds, and detailed workflows to guide researchers in developing a robust synthetic strategy.

Core Concepts in Biaryl Synthesis via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds.[1] The Suzuki-Miyaura coupling, in particular, is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2]

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[3]

The electronic and steric properties of the substituents on the aryl bromide can significantly influence the rate and efficiency of these steps.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide. This should serve as a starting point for the optimization of reactions using this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF). The choice of solvent and base is crucial and often requires optimization.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.[1]

Note on Substituent Effects:

The electron-donating nature of the benzyloxy group in this compound is expected to make the oxidative addition step slower compared to unsubstituted bromobenzene. Conversely, the ortho-fluoro substituent is electron-withdrawing and may have a modest rate-enhancing effect. The steric bulk of the benzyloxy group, especially in proximity to the reaction center if it were at the ortho position, could also influence the reaction kinetics.[4] Researchers should consider these factors when optimizing reaction conditions such as temperature, reaction time, and catalyst/ligand choice.

Data Presentation

Aryl BromideProductYield (%)
1-bromo-2-fluorobenzene2,4'-difluorobiphenyl75
1-bromo-3-fluorobenzene3,4'-difluorobiphenyl85
1-bromo-4-fluorobenzene4,4'-difluorobiphenyl92
Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[4] Conditions: Aryl bromide (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd catalyst, base, solvent, heat.

This data suggests that the electronic effects of the fluorine atom play a significant role in the outcome of the reaction. Researchers working with this compound can use this information as a guide for what to expect and as a baseline for optimization.

Visualizations

Reaction Scheme

Suzuki_Miyaura_Reaction ArylBr This compound Biaryl Substituted Biaryl ArylBr->Biaryl Catalyst Pd(0) Catalyst Base BoronicAcid R-B(OH)₂ BoronicAcid->Biaryl Catalyst->Biaryl

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII_1 Ar-Pd(II)(X)L₂ OxAdd->PdII_1 Transmetal Transmetalation R-B(OH)₂ Base PdII_1->Transmetal PdII_2 Ar-Pd(II)(R)L₂ Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Bromide - Boronic Acid - Base - Catalyst/Ligand - Degassed Solvent Start->Setup Reaction Heating and Stirring (e.g., 80-120 °C) Setup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Analysis Characterization: - NMR - MS Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a promising substrate for the synthesis of complex biaryl molecules. While specific, optimized protocols for its use are not widely published, the general principles and procedures for Suzuki-Miyaura cross-coupling provide a solid foundation for developing a successful synthetic route. Researchers should carefully consider the electronic and steric effects of the substituents on this molecule and be prepared to screen various catalysts, ligands, bases, and solvent systems to achieve optimal results. The information and workflows provided in this document are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and materials science, enabling them to unlock the synthetic potential of this versatile building block.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This versatile substrate is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of the bromo, fluoro, and benzyloxy groups offers multiple points for diversification and modulation of molecular properties.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance. These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The general catalytic cycle for these reactions involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reaction is widely used for the synthesis of biaryls, which are common motifs in biologically active molecules.

Data Presentation: Suzuki-Miyaura Coupling of Bromofluorobenzenes

Aryl BromideProductYield (%)
1-bromo-2-fluorobenzene2,4'-difluorobiphenyl75
1-bromo-3-fluorobenzene3,4'-difluorobiphenyl85
1-bromo-4-fluorobenzene4,4'-difluorobiphenyl92

Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1] The electron-donating nature of the benzyloxy group in the target substrate may influence the reaction kinetics.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[2]

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[2]

  • Add the degassed solvent system via syringe.[2]

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]

Workflow for Suzuki-Miyaura Coupling

reagents Reagents: This compound Arylboronic acid Pd(OAc)₂/SPhos K₃PO₄ setup Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Ar/N₂) reagents->setup reaction Reaction: - Add degassed solvent (Dioxane/H₂O) - Heat to 100-120 °C setup->reaction workup Workup: - Cool to RT - Aqueous workup (EtOAc/H₂O) - Dry and concentrate reaction->workup purification Purification: - Column chromatography or - Recrystallization workup->purification product Final Product: Biaryl derivative purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] It is a powerful method for the synthesis of substituted alkenes.

Data Presentation: Heck Reaction of Aryl Bromides

Specific yield data for the Heck reaction of this compound was not found in the provided search results. The following table presents data for the Heck coupling of other aryl bromides with styrene, which can serve as a reference.

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
BromobenzenePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMF/H₂O80490
2-BromotoluenePd(OAc)₂ (1)NHC (2)K₂CO₃ (2)DMF/H₂O80465

Data adapted from a study on Heck reactions of aryl bromides.

Experimental Protocol: Heck Reaction

This generalized protocol for the Heck reaction of this compound with an alkene, such as styrene, is based on established methods and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[3]

  • Evacuate and backfill the flask with an inert gas three times.[3]

  • Under the inert atmosphere, add anhydrous DMF followed by styrene.[3]

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Workflow for Heck Reaction

reagents Reagents: This compound Styrene Pd(OAc)₂/PPh₃ K₂CO₃ setup Reaction Setup: - Dry round-bottom flask - Inert atmosphere (Ar/N₂) reagents->setup reaction Reaction: - Add anhydrous DMF - Heat to 100-120 °C setup->reaction workup Workup: - Cool to RT - Aqueous workup (EtOAc/H₂O) - Dry and concentrate reaction->workup purification Purification: - Column chromatography workup->purification product Final Product: Substituted Styrene purification->product

Caption: Experimental workflow for the Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper species.[4] This reaction is a reliable method for the synthesis of substituted alkynes.

Data Presentation: Sonogashira Coupling of Aryl Halides

While a specific example for this compound was not found, the following data for the Sonogashira coupling of other aryl halides with phenylacetylene provides a useful reference.

Aryl HalideCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
4-Iodotoluene5% Pd on Al₂O₃0.1% Cu₂O on Al₂O₃-THF-DMA (9:1)75<2 (batch)
1-Fluoro-4-iodobenzene5% Pd on Al₂O₃0.1% Cu₂O on Al₂O₃-THF-DMA (9:1)80 (flow)73

Data adapted from a study on Sonogashira coupling.[4]

Experimental Protocol: Sonogashira Coupling

This protocol for the Sonogashira coupling of this compound with a terminal alkyne is a general procedure and may need optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Sonogashira Coupling

reagents Reagents: This compound Terminal Alkyne PdCl₂(PPh₃)₂/CuI Et₃N setup Reaction Setup: - Dry Schlenk flask - Inert atmosphere (Ar/N₂) reagents->setup reaction Reaction: - Add anhydrous THF/Et₃N - Stir at RT or heat setup->reaction workup Workup: - Cool to RT - Filter through Celite® - Aqueous workup - Dry and concentrate reaction->workup purification Purification: - Column chromatography workup->purification product Final Product: Substituted Alkyne purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It is a highly versatile method for the synthesis of anilines and their derivatives.

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides

The following data is for the coupling of 2-bromotoluene with morpholine and serves as a representative example.[1]

Aryl HalideAmineCatalystLigandBaseSolventTemp. (°C)TimeYield (%)
2-BromotolueneMorpholinePd₂(dba)₃XPhosNaOtBuToluene100-99

Experimental Protocol: Buchwald-Hartwig Amination

This protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is based on established methods and may require optimization.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.[4]

  • Add sodium tert-butoxide.[4]

  • Evacuate and backfill the Schlenk tube with an inert gas three times.[4]

  • Add the amine followed by anhydrous toluene via syringe.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition Transmetal Ar-Pd(II)-R(L₂) PdII->Transmetal Transmetalation / Migratory Insertion Transmetal->Pd0 Product Ar-R Transmetal->Product Reductive Elimination ArX Ar-X ArX->PdII RM R-M RM->Transmetal

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(benzyloxy)-4-bromo-2-fluorobenzene as a key starting material. The methodologies described herein are centered around widely applicable and robust cross-coupling reactions, offering versatile pathways to novel scaffolds for drug discovery and materials science.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of three distinct functional handles—a protected phenol (benzyloxy group), a bromo substituent, and a fluoro substituent—allows for sequential and regioselective transformations. The bromo and fluoro groups are amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of heterocyclic rings. This document will focus on the application of Buchwald-Hartwig amination, Sonogashira coupling, and Ullmann condensation for the synthesis of carbazoles, dibenzofurans, and other related heterocyclic systems.

Key Synthetic Strategies & Applications

The strategic functionalization of this compound opens avenues to a diverse range of heterocyclic structures with significant potential in medicinal chemistry. The resulting scaffolds are often found in biologically active molecules and approved pharmaceuticals.

Buchwald-Hartwig Amination for Carbazole Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] It allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction is particularly useful for the synthesis of N-aryl heterocycles, including carbazoles, which are present in numerous biologically active compounds.[3]

Application: The reaction of this compound with a primary or secondary aniline derivative, followed by an intramolecular cyclization, can lead to the formation of substituted carbazoles. The benzyloxy group can be deprotected at a later stage to provide a handle for further functionalization.

Logical Workflow for Carbazole Synthesis:

start This compound intermediate N-Aryl Intermediate start->intermediate Buchwald-Hartwig Amination amine Aniline Derivative amine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization carbazole Substituted Carbazole cyclization->carbazole deprotection Debenzylation carbazole->deprotection final_product Functionalized Carbazole deprotection->final_product

Caption: Workflow for Carbazole Synthesis.

Sonogashira Coupling for Fused Heterocycle Synthesis

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is highly efficient for the formation of C(sp)-C(sp2) bonds.

Application: this compound can be coupled with various terminal alkynes via the Sonogashira reaction. The resulting aryl-alkyne intermediate can then undergo an intramolecular cyclization to form a variety of fused heterocyclic systems, such as substituted benzofurans or indoles, depending on the nature of the alkyne and the cyclization conditions.

Experimental Workflow for Fused Heterocycle Synthesis:

start This compound coupling Sonogashira Coupling start->coupling alkyne Terminal Alkyne alkyne->coupling intermediate Aryl-Alkyne Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Fused Heterocycle cyclization->product

Caption: Sonogashira Coupling and Cyclization Workflow.

Ullmann Condensation for Dibenzofuran and Phenoxazine Synthesis

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, or C-S bonds.[6][7] It is a classic method for the synthesis of diaryl ethers, diaryl amines, and diaryl sulfides.

Application: An intramolecular Ullmann-type reaction of a suitably substituted derivative of this compound can lead to the formation of dibenzofurans. For example, after conversion of the bromo-substituent to a phenol, an intramolecular cyclization can be promoted. Alternatively, intermolecular Ullmann coupling with a substituted aminophenol could provide a route to phenoxazine derivatives.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aniline derivative (1.1 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (1.4 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aniline derivative (1.1 mmol), Pd(OAc)2 (0.02 mmol), the phosphine ligand (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data (for analogous reactions):

EntryAryl BromideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-nitrobenzeneAnilinePd2(dba)3 (2)XPhos (4)NaOtBu (1.4)Toluene1001295
21-Bromo-4-methoxybenzeneMorpholinePd(OAc)2 (2)RuPhos (4)K3PO4 (2.0)Dioxane1001891

Data is illustrative and compiled from analogous reactions in the literature. Yields are for isolated products.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF (5 mL), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data (for analogous reactions):

EntryAryl BromideAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-iodobenzenePhenylacetylenePd(PPh3)2Cl2 (2)CuI (4)Et3N (2)THF25492
24-Bromoanisole1-HexynePd(PPh3)4 (3)CuI (5)DIPEA (2.5)DMF601285

Data is illustrative and compiled from analogous reactions in the literature. Yields are for isolated products.

Signaling Pathways and Drug Development Relevance

Heterocyclic compounds derived from this compound are of significant interest in drug discovery due to their structural resemblance to known pharmacophores.

  • Carbazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] Some carbazole-containing drugs, such as carvedilol, are used to treat cardiovascular diseases.

  • Dibenzofurans are another class of heterocycles with diverse biological activities, including antimicrobial and anticancer effects.[2]

  • Phenoxazines and Phenothiazines are scaffolds found in a variety of therapeutic agents, particularly those targeting the central nervous system.[8]

The synthesis of libraries of these and other heterocyclic compounds starting from this compound can provide a rich source of novel molecules for screening against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

Illustrative Signaling Pathway Involvement:

cluster_0 Drug Discovery Funnel cluster_1 Potential Cellular Targets start This compound synthesis Heterocycle Synthesis (e.g., Carbazoles, Dibenzofurans) start->synthesis screening High-Throughput Screening synthesis->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate kinase Kinase Signaling (e.g., EGFR, VEGFR) candidate->kinase Inhibition gpcr GPCR Signaling (e.g., Dopamine, Serotonin Receptors) candidate->gpcr Modulation ion_channel Ion Channels (e.g., Na+, K+ Channels) candidate->ion_channel Blockade

Caption: Drug Discovery and Potential Targets.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Sonogashira coupling, provides efficient and modular routes to these important scaffolds. The ability to generate diverse libraries of carbazoles, dibenzofurans, and other fused heterocycles from this single precursor makes it a highly attractive tool for researchers in drug discovery and medicinal chemistry. The protocols and data presented in this document serve as a guide for the practical implementation of these synthetic strategies.

References

Application Notes and Protocols for 1-(Benzyloxy)-4-bromo-2-fluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(benzyloxy)-4-bromo-2-fluorobenzene as a key starting material in the synthesis of potent kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of synthetic and biological pathways.

Introduction

This compound is a versatile synthetic intermediate in medicinal chemistry. Its trifunctional nature—a protected phenol (benzyloxy), a reactive bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties—makes it a valuable building block for complex, biologically active molecules. The strategic placement of these functionalities allows for regioselective modifications, enabling the construction of diverse molecular scaffolds for drug discovery.

A significant application of derivatives of this scaffold is in the synthesis of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, dual inhibitors of PI3K and mTOR are of high interest as potential cancer therapeutics.

Application: Synthesis of a Key Intermediate for PI3K/mTOR Inhibitors

A crucial intermediate in the synthesis of potent PI3K/mTOR inhibitors, such as GSK2126458 (Omipalisib), is N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide. While not a direct product, a plausible and efficient synthetic route to a key precursor, 2,4-difluorobenzenesulfonyl chloride, can be envisioned starting from a derivative of this compound. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected and subsequently converted to other functionalities.

The following sections detail the synthetic protocols and biological context for the application of this building block in the development of PI3K/mTOR inhibitors.

Data Presentation

The following table summarizes the inhibitory activity of the clinical candidate GSK2126458, which can be synthesized using intermediates derived from fluorinated bromobenzene scaffolds.

CompoundTargetKᵢ (nM)Cellular IC₅₀ (pAKT-S473)Reference
GSK2126458 (Omipalisib)PI3Kα0.019BT474 cells: 0.18 nM[1]
PI3Kβ0.13[1]
PI3Kδ0.024[1]
PI3Kγ0.06[1]
mTORC10.18[1]
mTORC20.30[1]

Experimental Protocols

This section provides detailed experimental protocols for key transformations relevant to the synthesis of PI3K/mTOR inhibitors, starting from precursors related to this compound.

Protocol 1: Synthesis of 5-Bromo-2-fluorophenol

This protocol describes the synthesis of a key phenol intermediate, which could be benzylated to form the title compound or used directly in further synthetic steps.

Materials:

  • 1-Bromo-4-fluorobenzene

  • 2,2,6,6-Tetramethylpiperidine

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (5 N and 1 N)

  • Sodium hydroxide (2 N and 4 N)

  • Hydrogen peroxide (35 wt% aqueous)

  • Manganese dioxide

  • Ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a solution of 2,2,6,6-tetramethylpiperidine (28 mL, 165 mmol) in anhydrous THF (400 mL) cooled to -20°C, add n-butyllithium (63 mL of a 2.5 M hexane solution, 157.5 mmol).

  • Cool the mixture to -78°C and slowly add 1-bromo-4-fluorobenzene (16.5 mL, 150 mmol) dropwise over 10 minutes. Stir the reaction mixture for 3 hours at -78°C.

  • Add triisopropyl borate (40 mL, 172.5 mmol) and continue stirring at -78°C for 30 minutes.

  • Remove the cooling bath and allow the internal temperature to rise to -4°C. Add 5 N hydrochloric acid (75 mL) and stir the mixture until it reaches ambient temperature.

  • After stirring for 1 hour, evaporate most of the THF and partition the residue between ether (500 mL) and 1 N hydrochloric acid (500 mL).

  • Extract the organic phase with 2 N sodium hydroxide (400 mL). Discard the organic phase.

  • Cool the aqueous phase in an ice-water bath and add 5 N hydrochloric acid (150 mL) dropwise over 15 minutes to precipitate a white solid.

  • Collect the solid by filtration and dry under vacuum to yield 5-bromo-2-fluorophenylboronic acid.

  • To a THF solution of the 5-bromo-2-fluorophenylboronic acid (25 g, 114 mmol), add 35 wt% aqueous hydrogen peroxide (7.8 mL) and 4 N aqueous sodium hydroxide (1.4 mL).

  • The mixture will exotherm to approximately 40°C. Stir at ambient temperature for 14 hours.

  • Add manganese dioxide (200 mg) and stir for an additional 90 minutes.

  • Filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between ether (400 mL) and water. Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to afford 5-bromo-2-fluorophenol as a colorless liquid.[2]

Protocol 2: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

This protocol details the synthesis of a key sulfonamide intermediate for PI3K/mTOR inhibitors.

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine

  • 2,4-Difluorobenzene-1-sulfonyl chloride

  • Pyridine

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Sodium sulfate, anhydrous

Procedure:

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (10.15 g, 50 mmol) in pyridine (50 mL) at 0°C, slowly add 2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mmol).

  • Stir the mixture at room temperature for 19 hours and then concentrate in vacuo.

  • Dissolve the residue in MeOH (100 mL) and add NaOH (2.50 g, 60 mmol).

  • Stir the resulting mixture at room temperature for 12 hours and then concentrate in vacuo.

  • Dissolve the residue in water (50 mL) and extract with DCM (3 x 100 mL).

  • Combine the organic phases, wash with brine (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the title compound as a brown solid.[3]

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K Inhibits GSK2126458->mTORC2 Inhibits GSK2126458->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by GSK2126458.

Synthetic Workflow for a Key PI3K/mTOR Inhibitor Intermediate

Synthetic_Workflow start 1-Bromo-4-fluorobenzene intermediate1 5-Bromo-2-fluorophenylboronic acid start->intermediate1 1. Lithiation 2. Borylation intermediate2 5-Bromo-2-fluorophenol intermediate1->intermediate2 Oxidation benzyloxy_intermediate This compound intermediate2->benzyloxy_intermediate Benzylation reagent1 2,4-Difluorobenzene-1-sulfonyl chloride product N-(5-bromo-2-methoxypyridin-3-yl)- 2,4-difluorobenzenesulfonamide reagent1->product reagent2 5-Bromo-2-methoxypyridin-3-amine reagent2->product Sulfonylation

Caption: Synthetic workflow for a key intermediate in PI3K/mTOR inhibitor synthesis.

References

Application Notes and Protocols for 1-(Benzyloxy)-4-bromo-2-fluorobenzene in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in modern drug discovery.[1] This approach utilizes small, low molecular weight compounds, or "fragments," to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinities, can be highly efficient binders and serve as excellent starting points for optimization into potent drug candidates.[2][3] This document provides detailed application notes and protocols for the prospective use of 1-(Benzyloxy)-4-bromo-2-fluorobenzene as a fragment in FBDD campaigns.

The unique structural features of this compound make it an intriguing candidate for fragment screening libraries. The presence of a fluorine atom can enhance binding affinity and modulate physicochemical properties, while the bromine atom serves as a useful handle for X-ray crystallography and for synthetic elaboration. The benzyloxy group provides a vector for growing the fragment into adjacent binding pockets to improve potency and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related fragments is presented below. These properties are crucial for assessing the suitability of a compound for inclusion in a fragment library, often guided by the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

PropertyThis compound1-Bromo-2-fluorobenzene1-Bromo-4-fluorobenzene
Molecular Formula C₁₃H₁₀BrFOC₆H₄BrFC₆H₄BrF
Molecular Weight ( g/mol ) 281.12175.00175.00
Boiling Point (°C) ~329 (Predicted)155-157150-152
Melting Point (°C) 33-37-8-16
cLogP (Predicted) ~3.5~2.4~2.4
Appearance White to off-white solidColorless liquidColorless liquid

Note: The cLogP of this compound is slightly above the typical "Rule of Three" guideline, which may necessitate careful consideration of its solubility and potential for non-specific binding.

Application in Fragment Screening

Due to its specific chemical motifs, this compound is particularly well-suited for several common biophysical screening techniques employed in FBDD.

¹⁹F NMR Spectroscopy

The presence of a fluorine atom makes this fragment an excellent candidate for ¹⁹F NMR-based screening.[2][4] This technique is highly sensitive and can detect weak binding events by observing changes in the chemical shift of the fluorine nucleus upon interaction with the target protein.

X-ray Crystallography

The bromine atom provides a strong anomalous scattering signal, which can be invaluable for the unambiguous determination of the fragment's binding pose in the protein's active site through X-ray crystallography. This structural information is critical for guiding structure-based drug design efforts.

Surface Plasmon Resonance (SPR)

SPR can be used to detect the binding of this compound to a target protein immobilized on a sensor chip in a label-free manner. This technique can provide quantitative data on binding affinity (K D) and kinetics (k on, k off).

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in a hypothetical FBDD campaign.

Protocol 1: ¹⁹F NMR Screening

Objective: To identify binding of this compound to a target protein using ¹⁹F NMR.

Materials:

  • Target protein (e.g., kinase, protease) at a concentration of 10-50 µM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • This compound stock solution (100 mM in DMSO-d6).

  • NMR tubes.

  • NMR spectrometer equipped with a fluorine probe.

Method:

  • Prepare two NMR samples:

    • Sample A (Reference): this compound at a final concentration of 200 µM in the protein buffer containing 1% DMSO-d6.

    • Sample B (Protein): Target protein at 20 µM and this compound at 200 µM in the same buffer with 1% DMSO-d6.

  • Acquire ¹⁹F NMR spectra for both samples.

  • Compare the spectra. A change in the chemical shift or line broadening of the fluorine signal in Sample B relative to Sample A indicates binding.

Data Analysis: The magnitude of the chemical shift perturbation can provide a qualitative measure of binding affinity.

Protocol 2: X-ray Crystallography Soaking Experiment

Objective: To determine the crystal structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein.

  • Soaking solution: Crystallization mother liquor supplemented with this compound to a final concentration of 1-10 mM.

  • Cryoprotectant solution.

  • X-ray diffraction equipment.

Method:

  • Transfer a protein crystal into a small volume of the soaking solution.

  • Incubate for a period ranging from a few minutes to several hours.

  • Briefly transfer the crystal to the cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data.

  • Process the data and solve the structure. The bromine atom's anomalous signal can be used to confirm the fragment's position and orientation.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

Objective: To quantify the binding affinity and kinetics of this compound to the target protein.

Materials:

  • SPR instrument.

  • Sensor chip (e.g., CM5).

  • Target protein.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., PBS with 0.05% Tween 20).

  • This compound serial dilutions in running buffer.

Method:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of this compound over the sensor surface.

  • Monitor the binding response in real-time.

  • Regenerate the sensor surface between injections if necessary.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D).

Visualizations

FBDD Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (incl. 1-Benzyloxy-4-bromo-2-fluorobenzene) B Biophysical Screening (19F NMR, SPR, etc.) A->B C Hit Identification B->C D X-ray Crystallography C->D E Affinity Measurement (ITC, SPR) F Structure-Based Design E->F G Chemical Synthesis F->G G->F H Potent Lead Compound G->H

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Hit-to-Lead Optimization Strategy

Hit_to_Lead A Initial Fragment Hit This compound B Vector for Growth (Benzyloxy group) A->B C Vector for Substitution (Bromo group) A->C D Structure-Activity Relationship (SAR) Guided by X-ray Crystallography B->D C->D E Synthesis of Analogs D->E E->D F Improved Affinity & Selectivity E->F

Caption: Strategy for optimizing the initial fragment hit into a more potent lead.

Conclusion

This compound represents a promising, albeit currently underexplored, fragment for FBDD campaigns. Its constituent moieties offer distinct advantages for various biophysical screening techniques and provide clear vectors for subsequent medicinal chemistry optimization. The protocols and workflows outlined in this document provide a foundational framework for researchers to incorporate this and structurally related fragments into their drug discovery programs. Further empirical validation is required to fully elucidate its potential as a starting point for novel therapeutics.

References

Application Notes and Protocols for the Grignard Reaction with 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-(benzyloxy)-4-bromo-2-fluorobenzene, yielding 2-(benzyloxy)-4-fluorophenylmagnesium bromide. This organometallic intermediate is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom ortho to the site of Grignard formation introduces the potential for a competing benzyne elimination pathway, necessitating careful control of reaction conditions. The benzyloxy group, a common protecting group for phenols, is generally stable under the described Grignard reaction conditions.[1][2][3]

The resulting Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles to introduce the 2-(benzyloxy)-4-fluorophenyl moiety into target molecules. This structural motif is of significant interest in drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive compounds.[4][5][6][7] Derivatives of the parent scaffold have shown promise in the development of agents for oncology and neurodegenerative diseases.[4][8]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde). Yields are representative and can vary based on the specific electrophile and reaction scale.

ParameterGrignard FormationSubsequent Reaction with Aldehyde
Starting Material This compound2-(Benzyloxy)-4-fluorophenylmagnesium bromide
Key Reagents Magnesium turnings, Anhydrous THFAldehyde (e.g., benzaldehyde)
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-2 hours1-3 hours
Typical Yield >85% (in solution)70-90% (isolated product)
Key Side Reaction Benzyne formation-

Experimental Protocols

Protocol 1: Formation of 2-(Benzyloxy)-4-fluorophenylmagnesium bromide

This protocol details the preparation of the Grignard reagent from this compound. Strict anhydrous conditions are essential for the success of this reaction.[9][10][11][12]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation of Grignard Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the solution turns cloudy and a gentle reflux is observed. If the reaction does not start, gentle warming of the flask may be necessary.

  • Formation of Grignard Reagent: Once the reaction has initiated, cool the flask in an ice bath to maintain a gentle reflux. Add the remaining solution of this compound from the dropping funnel dropwise at a rate that sustains a gentle reflux. Controlling the temperature is crucial to minimize the formation of the benzyne intermediate.[13][14][15][16][17][18]

  • Completion and Use: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark brown to black solution of 2-(benzyloxy)-4-fluorophenylmagnesium bromide is now ready for use in subsequent reactions.

Protocol 2: Reaction with an Electrophile (Benzaldehyde)

This protocol describes the reaction of the prepared Grignard reagent with benzaldehyde as a model electrophile to form (2-(benzyloxy)-4-fluorophenyl)(phenyl)methanol.

Materials:

  • Solution of 2-(benzyloxy)-4-fluorophenylmagnesium bromide in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Electrophile: Dissolve benzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask. Add the benzaldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-(benzyloxy)-4-fluorophenyl)(phenyl)methanol.

Mandatory Visualizations

Grignard_Reaction_Pathway A 1-(Benzyloxy)-4-bromo- 2-fluorobenzene B Mg / Anhydrous THF A->B C 2-(Benzyloxy)-4-fluorophenyl- magnesium bromide (Grignard Reagent) B->C Formation D Electrophile (e.g., Benzaldehyde) C->D H Benzyne Intermediate (Side Reaction) C->H Elimination of MgBrF E Addition Product D->E Nucleophilic Addition F H3O+ Workup E->F G Final Product ((2-(Benzyloxy)-4-fluorophenyl)- (phenyl)methanol) F->G Protonation

Caption: Reaction pathway for the Grignard reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_workup Reaction with Electrophile & Work-up A Flame-dry glassware B Activate Mg with Iodine A->B C Initiate reaction with a portion of aryl bromide B->C D Slowly add remaining aryl bromide at 0 °C C->D E Stir at room temperature D->E F Add electrophile at 0 °C E->F G Quench with aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Purify by Chromatography H->I

Caption: Experimental workflow for the Grignard synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 1-(benzyloxy)-4-bromo-2-fluorobenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) in my palladium-catalyzed cross-coupling reaction. How can I minimize this side reaction?

A1: Hydrodehalogenation is a common side reaction with electron-rich aryl halides, especially those containing fluorine substituents. Several factors can contribute to this issue. Here are some troubleshooting steps:

  • Choice of Ligand and Catalyst: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over hydrodehalogenation. Consider screening different ligands.

  • Base Selection: The strength and type of base can influence the reaction pathway. Weaker bases are sometimes less prone to promoting hydrodehalogenation.

  • Solvent Purity: Ensure your solvent is anhydrous. Water can be a proton source for hydrodehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the most critical parameters to optimize?

A2: The success of a Suzuki-Miyaura coupling is highly dependent on the fine-tuning of several parameters. For this specific substrate, consider the following:

  • Catalyst/Ligand System: This is often the most critical factor. Systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., SPhos, XPhos) are good starting points.

  • Base: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base often depends on the specific boronic acid or ester being used.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. The ratio of the solvents can significantly impact the yield.

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C). Optimization of the temperature is recommended.

Q3: I am concerned about the stability of the benzyloxy protecting group under my reaction conditions. What are the risks of debenzylation and how can I avoid it?

A3: The benzyloxy group is generally stable but can be cleaved under certain conditions, particularly those involving strong acids or hydrogenation.

  • Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, debenzylation is not a common side reaction unless a hydrogen source is present and the catalyst is also active for hydrogenation (e.g., Pd/C with a hydrogen transfer reagent). Using standard cross-coupling catalysts and conditions without a deliberate hydrogen source should not lead to significant debenzylation.

  • Grignard Reagent Formation: The benzyloxy group is stable under the conditions required for Grignard reagent formation.

  • Acidic/Basic Conditions: Avoid strongly acidic workups or reaction conditions if debenzylation is a concern. The benzyloxy group is generally stable to the basic conditions used in most cross-coupling reactions.

Q4: When attempting to form the Grignard reagent from this compound, I am getting a complex mixture of products. What could be the issue?

A4: The formation of a Grignard reagent from an ortho-fluoro-bromo-aryl compound can be complicated by the formation of a benzyne intermediate.[1]

  • Benzyne Formation: The Grignard reagent, once formed, can act as a strong base and eliminate the ortho-fluorine atom, leading to a highly reactive benzyne intermediate. This intermediate can then react with other species in the reaction mixture, leading to a complex product distribution.

  • Mitigation: To minimize benzyne formation, it is crucial to perform the Grignard reaction at a low temperature (e.g., -78 °C to 0 °C) and to use the Grignard reagent immediately in the subsequent reaction with the electrophile.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low-yield reactions with this compound.

G Troubleshooting Low-Yield Reactions start Low Yield Observed check_purity Verify Purity of Starting Materials (Aryl Halide, Reagents, Solvents) start->check_purity side_reactions Identify Side Products (e.g., by GC-MS, LC-MS, NMR) check_purity->side_reactions hydrodehalogenation Hydrodehalogenation Product Detected? side_reactions->hydrodehalogenation debenzylation Debenzylation Product Detected? side_reactions->debenzylation homocoupling Homocoupling Products Detected? side_reactions->homocoupling optimize_conditions Systematically Optimize Reaction Conditions hydrodehalogenation->optimize_conditions No hydro_yes Change Ligand (more bulky/electron-rich) Use Anhydrous Solvent Lower Temperature hydrodehalogenation->hydro_yes Yes debenzylation->optimize_conditions No debenzyl_yes Avoid Hydrogen Sources Use Alternative Catalyst (not Pd/C) Avoid Strong Acids debenzylation->debenzyl_yes Yes homocoupling->optimize_conditions No homo_yes Check Boronic Acid Quality Optimize Base and Stoichiometry Lower Catalyst Loading homocoupling->homo_yes Yes optimize_catalyst Screen Catalysts and Ligands optimize_conditions->optimize_catalyst hydro_yes->optimize_conditions debenzyl_yes->optimize_conditions homo_yes->optimize_conditions optimize_base Screen Bases optimize_catalyst->optimize_base optimize_solvent Screen Solvents and Solvent Ratios optimize_base->optimize_solvent optimize_temp Optimize Temperature and Reaction Time optimize_solvent->optimize_temp

Caption: A general workflow for troubleshooting low-yield reactions.

Potential Side Reactions

This diagram illustrates potential side reactions that can lead to low yields.

G Potential Side Reactions start This compound suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira grignard Grignard Formation start->grignard hydrodehalogenation Hydrodehalogenation Product suzuki->hydrodehalogenation [H] source buchwald->hydrodehalogenation [H] source homocoupling Homocoupling Product sonogashira->homocoupling O₂ benzyne Benzyne Intermediate grignard->benzyne -MgBrF debenzylation Debenzylation Product benzyne_products Benzyne-Derived Products benzyne->benzyne_products

Caption: Common side reactions encountered with the substrate.

Quantitative Data from Analogous Reactions

Since direct comparative studies on this compound are limited in the literature, the following tables provide data from structurally similar compounds to offer a baseline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroanisole with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~85
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012~70
PdCl₂(dppf) (3)-Cs₂CO₃DMF1008~90

Data is representative and compiled from analogous reactions in the literature.

Table 2: Buchwald-Hartwig Amination of 4-Bromo-2-fluoroanisole with Aniline

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024~92
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11018~80
PdCl₂(dppf) (3)-K₃PO₄t-BuOH9024~75

Data is representative and compiled from analogous reactions in the literature.[2]

Experimental Protocols for Key Reactions

The following are generalized protocols for common reactions with this compound, adapted from procedures for analogous compounds. Note: These protocols should serve as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling (General Protocol)

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (General Protocol)

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or glovebox, add the palladium precatalyst, ligand, and base.

  • Add this compound.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[2]

Sonogashira Coupling (General Protocol)

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent.

  • Add the base and then the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Grignard Reagent Formation and Reaction (General Protocol)

Materials:

  • This compound

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous THF

  • Iodine crystal (catalytic)

  • Electrophile (e.g., aldehyde, ketone)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flame-dry all glassware and cool under an inert atmosphere.

  • Place magnesium turnings and a small crystal of iodine in a round-bottom flask.

  • Add a small amount of anhydrous THF.

  • Prepare a solution of this compound in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, cool the reaction to 0 °C and add the remaining aryl bromide solution dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction for an additional 1-2 hours at 0 °C.

  • Cool the freshly prepared Grignard reagent to -78 °C.

  • Slowly add a solution of the electrophile in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 1-(Benzyloxy)-4-bromo-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(benzyloxy)-4-bromo-2-fluorobenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically proceeds via a Williamson ether synthesis, reacting 4-bromo-2-fluorophenol with benzyl bromide in the presence of a base. Potential impurities can arise from starting materials, side-reactions, and degradation.[1]

Potential Impurities:

  • Unreacted Starting Materials:

    • 4-bromo-2-fluorophenol

    • Benzyl bromide

  • By-products:

    • Dibenzyl ether (from the self-condensation of benzyl bromide)

    • Benzyl alcohol (from the hydrolysis of benzyl bromide)

  • Degradation Products:

    • 4-bromo-2-fluorophenol (from the cleavage of the benzyl ether)

    • Benzoic acid (from the oxidation of benzyl-containing compounds)

Q2: What are the recommended purification techniques for this compound?

The primary purification techniques for this compound are flash column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for optimal results.

Q3: How can I visualize this compound on a TLC plate?

Due to the presence of benzene rings, this compound is UV active and can be visualized under a UV lamp at 254 nm.[2] Additionally, staining with a potassium permanganate (KMnO₄) solution can be effective as it reacts with the benzyl ether moiety.[2]

Q4: Is there a risk of product degradation during purification on silica gel?

Yes, benzyl ethers can be sensitive to acidic conditions and may undergo debenzylation on standard silica gel. If streaking on the TLC plate or low yield after column chromatography is observed, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.[2]

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor separation of the product from impurities.

Possible CauseSolution
Inappropriate Solvent System Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point is a mixture of hexanes and ethyl acetate.[2] Adjust the polarity to achieve a target Rf value of 0.2-0.3 for the product.
Column Overload As a general guideline, use a mass of silica gel that is 50 to 100 times the mass of the crude product. For 1 gram of crude material, use 50-100 grams of silica gel.[2]
Co-elution with structurally similar impurities If impurities have very similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity.

Problem: Low recovery of the product from the column.

Possible CauseSolution
Product is strongly adsorbed to the silica gel Increase the polarity of the eluent at the end of the chromatography to ensure all the product is eluted.
Product degradation on the column Deactivate the silica gel with triethylamine or use a less acidic stationary phase like alumina.[2]
Product is volatile While this compound is not highly volatile, some related impurities might be. Ensure gentle removal of the solvent under reduced pressure.
Recrystallization

Problem: The compound does not dissolve in the hot solvent.

Possible CauseSolution
Insufficient solvent volume Gradually add more of the hot solvent until the solid dissolves completely.
Inappropriate solvent If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and try an alternative. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can be effective.

Problem: No crystals form upon cooling.

Possible CauseSolution
The solution is too dilute Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the solution to cool again.
Supersaturated solution requires nucleation Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Alternatively, add a seed crystal of the pure compound.
Cooling is too rapid Allow the flask to cool slowly to room temperature before placing it in an ice bath.

Problem: The compound "oils out" instead of forming crystals.

Possible CauseSolution
The solution is too concentrated Reheat the solution to redissolve the oil and add a small amount of additional hot solvent.
Cooling is too rapid Allow the solution to cool more slowly to room temperature before further cooling.
Significant impurities present The presence of impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification by column chromatography.

Data Presentation

Table 1: Illustrative TLC Data for Purification of this compound

CompoundExpected Relative PolarityExpected Relative Rf Value (Hexane/Ethyl Acetate 9:1)
Dibenzyl etherLowHigh
Benzyl bromideLowHigh
This compound Moderate Intermediate (approx. 0.3-0.4)
4-bromo-2-fluorophenolHighLow
Benzoic acidVery HighVery Low (may streak)

Note: Rf values are highly dependent on the specific conditions (TLC plate, temperature, solvent saturation) and should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a similar derivative and may require optimization.[3]

  • Reaction Setup: To a solution of 4-bromo-2-fluorophenol (1.0 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Addition of Benzyl Bromide: To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography Purification

This is a general procedure and should be optimized based on TLC analysis.[2]

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 95:5, 9:1, 4:1) to find the optimal eluent for separation. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel column. The mass of silica should be 50-100 times the mass of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with the optimized hexane/ethyl acetate solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 4-bromo-2-fluorophenol and K2CO3 in solvent s2 Add Benzyl Bromide s1->s2 s3 Reaction Stirring (12-24h) s2->s3 s4 TLC Monitoring s3->s4 w1 Quench with Water s4->w1 Reaction Complete w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Water and Brine w2->w3 w4 Dry and Concentrate w3->w4 p1 Crude Product w4->p1 p2 Flash Column Chromatography (Hexane/Ethyl Acetate) p1->p2 p3 Recrystallization (Optional) p2->p3 p4 Pure Product p3->p4 troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue cc1 Poor Separation? start->cc1 cc2 Low Recovery? start->cc2 rc1 No Crystals? start->rc1 rc2 Oiling Out? start->rc2 cc_sol1 Optimize eluent via TLC Check column loading cc1->cc_sol1 cc_sol2 Increase eluent polarity at the end Use deactivated silica/alumina cc2->cc_sol2 rc_sol1 Concentrate solution Induce nucleation (scratch/seed) Slow cooling rc1->rc_sol1 rc_sol2 Add more hot solvent Cool slowly Consider pre-purification rc2->rc_sol2

References

Technical Support Center: Suzuki Coupling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Troubleshooting Guide

This guide addresses common issues observed during the Suzuki coupling of this compound, offering systematic solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Consider ligands like SPhos or XPhos, which are effective for sterically hindered and electron-rich substrates.
Inefficient Oxidative Addition The benzyloxy group is electron-donating, which can slow down the oxidative addition step.[1] Increase the reaction temperature or switch to a more electron-rich ligand to facilitate this step.
Poor Substrate Solubility This compound may have limited solubility in certain solvent systems.[2] Try solvents such as dioxane, THF, or toluene, often with a co-solvent like water or ethanol to aid in dissolving the base and boronic acid.[3][4]
Base Incompatibility The choice of base is crucial. Stronger bases like cesium carbonate or potassium phosphate can be more effective than weaker ones like sodium carbonate, especially for challenging substrates. Ensure the base is finely powdered and anhydrous if required by the protocol.[1]

Issue 2: Significant Formation of Side Products

Three common side reactions can diminish the yield of the desired product: dehalogenation, protodeborylation, and homocoupling.

Dehalogenation of this compound

This side reaction involves the replacement of the bromine atom with a hydrogen, yielding 1-(benzyloxy)-2-fluorobenzene.

Troubleshooting Dehalogenation:

ParameterRecommendationRationale
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).These ligands promote the desired reductive elimination over pathways leading to dehalogenation.[4]
Base Selection Opt for weaker bases like K₂CO₃ or K₃PO₄ over strong bases such as alkoxides.Strong bases can sometimes facilitate the pathways that lead to the reduction of the aryl bromide.[4]
Solvent System Prefer aprotic solvents like dioxane or toluene over protic solvents like alcohols.Protic solvents can act as a hydride source, contributing to the dehalogenation side reaction.[4]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can sometimes favor the dehalogenation pathway.[4]
Protodeborylation of the Boronic Acid

This reaction involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

Mitigating Protodeborylation:

ParameterRecommendationRationale
Boronic Acid Stoichiometry Use a slight excess (1.2-1.5 equivalents) of the boronic acid.This compensates for the loss of the boronic acid to the side reaction.[2]
Boronic Acid Stability Consider using the corresponding boronic ester (e.g., pinacol ester).Boronic esters are often more stable and less prone to protodeborylation under basic conditions.[2]
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to increased protodeborylation.
Homocoupling of the Boronic Acid

This side reaction results in the formation of a biaryl product derived from the coupling of two boronic acid molecules.

Preventing Homocoupling:

ParameterRecommendationRationale
Degassing Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).Oxygen can promote the homocoupling of boronic acids.[5]
Palladium Source Use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species.The presence of Pd(II) species can lead to the homocoupling of boronic acids.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The substrate this compound presents a unique combination of electronic and steric challenges. The ortho-benzyloxy group is electron-donating, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond less favorable.[1] Additionally, the bulky benzyloxy group can sterically hinder the approach of the catalyst.[6] The fluorine atom, being electron-withdrawing, can also influence the electron density of the aromatic ring.

Q2: How do I choose the right palladium catalyst and ligand for this reaction?

A2: For sterically hindered and electron-rich aryl bromides, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are often the most effective. Consider using catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos, or pre-formed catalysts like Pd(PPh₃)₄.[3] The optimal choice will depend on the specific boronic acid being used.

Q3: What is the best solvent system for this reaction?

A3: A mixture of an aprotic organic solvent and an aqueous base solution is typically used. Common choices include 1,4-dioxane/water, THF/water, or toluene/ethanol/water.[3][7] The organic solvent helps to dissolve the aryl bromide and the catalyst, while the aqueous phase dissolves the base and facilitates the transmetalation step.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the this compound and the appearance of the product spot.

Q5: I see multiple products on my TLC plate. How can I identify them?

A5: Besides the desired product, you may see spots corresponding to the starting material, the dehalogenated product (1-(benzyloxy)-2-fluorobenzene), and the homocoupled boronic acid product. The dehalogenated product is typically less polar than the starting aryl bromide. The homocoupled product's polarity will depend on the nature of the boronic acid used. GC-MS or LC-MS analysis of the crude reaction mixture can help in identifying the molecular weights of these components.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield or No Product check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_side_reactions Are Side Reactions Occurring? start->check_side_reactions solution_catalyst Use Fresh Catalyst / Pre-catalyst Select Appropriate Ligand (e.g., SPhos) check_catalyst->solution_catalyst No solution_conditions Increase Temperature Optimize Base and Solvent check_conditions->solution_conditions No analyze_side_products Analyze by GC-MS / LC-MS check_side_reactions->analyze_side_products Yes end Improved Yield solution_catalyst->end solution_conditions->end dehalogenation Dehalogenation analyze_side_products->dehalogenation protodeborylation Protodeborylation analyze_side_products->protodeborylation homocoupling Homocoupling analyze_side_products->homocoupling solution_dehalogenation Use Bulky Ligand Weaker Base, Aprotic Solvent dehalogenation->solution_dehalogenation solution_protodeborylation Use Excess Boronic Acid Use Boronic Ester protodeborylation->solution_protodeborylation solution_homocoupling Degas Thoroughly Use Pd(0) Source homocoupling->solution_homocoupling solution_dehalogenation->end solution_protodeborylation->end solution_homocoupling->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Cycle_and_Side_Reactions cluster_suzuki_cycle Suzuki Coupling Catalytic Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)₂ Base ar_pd_ar_prime Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 regenerated product Ar-Ar' reductive_elimination->product ar_x Ar-X (Aryl Halide) dehalogenation Dehalogenation ar_x->dehalogenation boronic_acid Ar'-B(OR)₂ (Boronic Acid) protodeborylation Protodeborylation boronic_acid->protodeborylation homocoupling Homocoupling boronic_acid->homocoupling O₂ ar_h Ar-H dehalogenation->ar_h ar_prime_h Ar'-H protodeborylation->ar_prime_h ar_prime_ar_prime Ar'-Ar' homocoupling->ar_prime_ar_prime

Caption: Suzuki catalytic cycle and major side reaction pathways.

References

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing palladium-catalyzed cross-coupling reactions involving 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions in a question-and-answer format.

Suzuki-Miyaura Coupling: Troubleshooting

Q1: My Suzuki-Miyaura reaction shows low to no conversion of the starting material. What are the common causes and solutions?

A1: Low conversion is a frequent issue. The primary causes include inefficient catalyst activation, poor oxidative addition, or catalyst inhibition. The electron-donating benzyloxy group on your substrate can make oxidative addition, often the rate-determining step, more challenging compared to electron-deficient aryl bromides.[1][2]

  • Catalyst & Ligand: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are not degraded. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can facilitate oxidative addition for less reactive aryl bromides.[3]

  • Reaction Temperature: The C-Br bond may require higher temperatures for efficient oxidative addition.[1] Try increasing the reaction temperature in increments of 10 °C.

  • Degassing: Oxygen can deactivate the Pd(0) catalyst.[3] Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[3]

Q2: I'm observing significant formation of a dehalogenated byproduct (1-(benzyloxy)-2-fluorobenzene). How can I minimize this?

A2: Dehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction.[4] It can be promoted by high temperatures, prolonged reaction times, and certain bases or solvents.[4]

  • Choice of Base: Some bases can act as hydride donors. Consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃.[5] Using anhydrous conditions and finely ground K₃PO₄ can also be beneficial.[5]

  • Boron Reagent Stability: Protodeboronation of the boronic acid partner is a competing side reaction that can reduce yield.[6][7] To minimize this, use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[8][9]

  • Temperature & Time: Avoid excessive temperatures or unnecessarily long reaction times, as both can favor dehalogenation.[4] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Q3: The reaction is messy, with multiple side products, including homocoupling of the boronic acid. What should I do?

A3: Homocoupling is often caused by the presence of oxygen.[3] Rigorous degassing is the primary solution. Additionally, the choice of palladium precursor and ligand can influence this side reaction. Using a well-defined precatalyst can sometimes provide more consistent results.

Buchwald-Hartwig Amination: Troubleshooting

Q1: My Buchwald-Hartwig amination is not proceeding. What are the likely issues?

A1: Failure of this reaction can be due to catalyst/ligand choice, base selection, or steric hindrance. The ortho-benzyloxy group on your substrate may present steric challenges.

  • Ligand Selection: Steric hindrance from the substrate requires a bulky ligand. Ligands like BrettPhos, RuPhos, or XPhos are often effective for sterically demanding substrates.[10]

  • Base Strength: The basicity must be sufficient for the amine being used. For many anilines, a weaker base like Cs₂CO₃ is adequate, but for less acidic amines, a stronger base like NaOtBu or LHMDS may be necessary.[10]

  • Catalyst Precursor: Using a pre-formed catalyst (e.g., a G3 precatalyst) can sometimes give better results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[10]

Q2: The reaction yields are consistently low, even with some product formation. How can I improve the yield?

A2: Low yields in Buchwald-Hartwig reactions often point to catalyst deactivation or incomplete reaction.

  • Reaction Time & Temperature: Sterically hindered couplings may require longer reaction times (up to 24 hours or more) and higher temperatures to go to completion.[10]

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1 mol % to 3 mol % Pd) can improve yields.[11]

  • Solvent Choice: The solvent can significantly impact the reaction. Toluene, dioxane, and THF are commonly used. Screening different solvents can sometimes lead to dramatic improvements.

Heck Coupling: Troubleshooting

Q1: My Heck reaction between this compound and an olefin is not working.

A1: The Heck reaction can be sensitive to the electronic nature of the aryl halide. Electron-rich aryl bromides, like your substrate, are generally less reactive than electron-deficient ones.[2]

  • Catalyst System: This reaction often requires more robust catalyst systems. Consider using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands, which are known to be effective for less reactive aryl halides.[2][12]

  • Base and Additives: The choice of base is critical. Organic bases like Et₃N or inorganic bases such as NaOAc or K₂CO₃ are common.[13] Additives like LiCl can sometimes stabilize the catalyst and improve reactivity.[14]

  • Temperature: Higher temperatures are often required to activate the C-Br bond of electron-rich substrates.[2] Solvents like DMF, NMP, or xylenes are suitable for high-temperature reactions.[14]

Q2: I'm getting a mixture of regioisomers in my Heck coupling product. How can I improve selectivity?

A2: The regioselectivity of olefin insertion (α vs. β) in the Heck reaction can be influenced by the catalytic pathway (neutral vs. cationic).

  • Promoting a Cationic Pathway: For certain olefins, promoting a cationic palladium intermediate can enhance selectivity. This can be achieved by using additives that abstract the halide from the palladium center, such as silver salts (e.g., Ag₃PO₄). Using aqueous DMF as a solvent can also favor the cationic pathway.[14]

Frequently Asked Questions (FAQs)

Q1: Which type of phosphine ligand is best for my substrate?

A1: For this compound, which has both steric bulk and an electron-donating group, bulky and electron-rich biaryl phosphine ligands are generally the best starting point for Suzuki and Buchwald-Hartwig reactions.[3][15] Good candidates include XPhos, SPhos, and RuPhos. For Heck couplings, trialkylphosphines like P(t-Bu)₃ are often a good choice.[2]

Q2: How do I choose the right base for my coupling reaction?

A2: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[1][16]

  • Suzuki: K₃PO₄ and Cs₂CO₃ are effective and commonly used. K₂CO₃ is also an option, often used in aqueous solvent mixtures.[17][18]

  • Buchwald-Hartwig: The base must be strong enough to deprotonate the amine nucleophile. NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more acidic amines like anilines.[10][19]

  • Heck: An organic base like Et₃N or an inorganic base like K₂CO₃ or NaOAc is typically used to neutralize the HBr generated during the reaction.[13][14]

Q3: What is the best solvent for these reactions?

A3: The choice of solvent depends on the specific reaction, temperature requirements, and solubility of the reagents.

  • Suzuki: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is very common.[3][20] Toluene is also frequently used.

  • Buchwald-Hartwig: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard.[11]

  • Heck: Higher boiling point polar aprotic solvents like DMF, DMA, or NMP are often used, especially for less reactive bromides that require higher temperatures.[14]

Q4: My reaction solution turns black. Does this indicate failure?

A4: The formation of black precipitate (palladium black) indicates catalyst decomposition to Pd(0) metal, which is catalytically inactive. While some color change is normal, a rapid change to black, especially early in the reaction, suggests a problem. This can be caused by impurities, excess phosphine ligand, or reaction conditions that are too harsh. However, some successful reactions can appear dark or black, so this observation should always be confirmed by analytical monitoring (TLC, LC-MS).[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters for optimizing cross-coupling reactions. The data is representative for aryl bromides with similar electronic and steric properties to this compound.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100>95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110>95
3Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O80<60[18]
4PdCl₂(dppf) (3)(dppf)Na₂CO₃ (2)Toluene/H₂O100~90

Yields are generalized from typical outcomes for electron-rich or sterically hindered aryl bromides.

Table 2: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

EntryPalladium Source (mol%)Ligand (mol%)AmineBase (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)AnilineNaOtBu (1.4)Toluene100>90[19]
2Pd(OAc)₂ (2)RuPhos (4)MorpholineK₃PO₄ (2)Dioxane100>95
3Pd₂(dba)₃ (2)BrettPhos (4)AnilineCs₂CO₃ (1.5)Toluene110~85-95[10]
4Pd₂(dba)₃ (1)BINAP (2)AnilineNaOtBu (1.4)Toluene100<50

Yields are generalized and highly dependent on the specific amine partner.

Visualizations

Catalytic_Cycle Pd0 Pd(0)L₂ OxyAdd Oxidative Addition Pd0->OxyAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxyAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R Ar-Pd(II)-R'(L₂) Trans->PdII_R M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow start Start setup Reaction Setup Add Ar-Br, Coupling Partner, Base to flask start->setup catalyst Catalyst Addition Add Pd source and Ligand setup->catalyst degas Inert Atmosphere Evacuate and backfill with Ar/N₂ three times catalyst->degas solvent Solvent Addition Add degassed solvent via syringe degas->solvent reaction Reaction Heat to desired temperature with stirring Monitor by TLC/LC-MS solvent->reaction workup Workup Cool to RT Aqueous wash and extraction reaction->workup purify Purification Dry organic layer Concentrate Column Chromatography workup->purify end Final Product purify->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Troubleshooting_Logic start Reaction Issue: Low Yield / No Reaction check_reagents Are reagents/catalyst degraded? start->check_reagents check_degas Was degassing sufficient? check_reagents->check_degas No sol_reagents Solution: Use fresh reagents/catalyst check_reagents->sol_reagents Yes check_conditions Are conditions optimal? check_degas->check_conditions Yes sol_degas Solution: Improve degassing procedure (e.g., freeze-pump-thaw) check_degas->sol_degas No sol_conditions Screen Parameters: - Increase Temperature - Change Ligand/Base/Solvent - Increase Catalyst Load check_conditions->sol_conditions No

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents may be toxic, flammable, or irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v mixture)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[20]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to the flask.[20]

  • Degassing: Seal the flask and cycle between vacuum and the inert gas three times to ensure an oxygen-free atmosphere.[3]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[20]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).[20]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[18]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu to a flame-dried Schlenk flask. In a separate vial, weigh Pd₂(dba)₃ and XPhos.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive flow of inert gas, add this compound, the amine, and the premixed catalyst/ligand.

  • Solvent Addition: Add degassed toluene via syringe.

  • Reaction: Seal the flask tightly and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Olefin (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%) or its tetrafluoroborate salt

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, K₂CO₃, Pd(OAc)₂, and P(t-Bu)₃.

  • Solvent & Reagent Addition: Add degassed DMF via syringe, followed by the olefin.

  • Reaction: Seal the flask and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a large volume of water and extract several times with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

References

Technical Support Center: Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide or benzyl chloride in the presence of a base. For large-scale operations, the use of phase-transfer catalysis (PTC) is often recommended to enhance reaction rates and yields.

Q2: Why is temperature control critical during the scale-up of this synthesis?

A2: The Williamson ether synthesis is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to a rapid increase in temperature, promoting undesirable side reactions such as elimination of HBr from benzyl bromide or C-alkylation of the phenoxide. This can result in lower yield and a more complex impurity profile, complicating purification.

Q3: What are the common by-products observed during the synthesis, and how can they be minimized?

A3: Common by-products include dibenzyl ether (from the reaction of benzyl bromide with the alkoxide of benzyl alcohol, which can form if water is present), C-alkylated products (where the benzyl group attaches to the aromatic ring instead of the oxygen), and elimination products from the benzyl halide. Minimizing these by-products can be achieved by maintaining anhydrous conditions, using a suitable base and solvent system, and carefully controlling the reaction temperature.

Q4: What is the role of a phase-transfer catalyst (PTC) and is it necessary for scale-up?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the benzyl halide is dissolved. This increases the reaction rate significantly. While not strictly necessary at a small lab scale, PTC is highly recommended for industrial scale-up as it allows for faster reactions, milder conditions, and often eliminates the need for expensive and hazardous anhydrous solvents.

Q5: How does the choice of base impact the reaction at scale?

A5: The choice of base is critical. Strong bases like sodium hydride (NaH) are effective for complete deprotonation of the phenol but can pose safety risks on a large scale. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for industrial applications as they are safer to handle, although they may require higher temperatures or longer reaction times. The use of aqueous sodium hydroxide with a phase-transfer catalyst is also a common and cost-effective industrial approach.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-bromo-2-fluorophenol.2. Deactivated benzyl halide.3. Presence of water in the reaction mixture.4. Insufficient reaction time or temperature.1. Use a stronger base (e.g., NaH) or ensure the base is of high quality and used in sufficient excess.2. Use fresh, high-purity benzyl halide.3. Ensure all reagents and solvents are anhydrous, especially when not using PTC.4. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature.
Formation of Significant By-products 1. Dibenzyl ether: Presence of water leading to hydrolysis of benzyl halide and subsequent etherification.2. C-alkylation: Use of protic solvents or high temperatures.3. Elimination products: High reaction temperatures.1. Maintain strictly anhydrous conditions.2. Use a polar aprotic solvent (e.g., DMF, acetonitrile). The choice of solvent can significantly influence the O- vs. C-alkylation ratio.3. Lower the reaction temperature and monitor the reaction progress closely.
Difficult Product Isolation and Purification 1. Formation of an emulsion during aqueous work-up.2. Product is an oil or difficult to crystallize due to impurities.1. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Filtration through celite can also be effective.2. Perform a thorough work-up, including washing the organic phase with a dilute base to remove unreacted phenol. If crystallization is challenging, purification by column chromatography may be necessary.
Exothermic Runaway Reaction during Scale-up 1. Inefficient heat removal from the reactor.2. Too rapid addition of the benzyl halide.1. Ensure the reactor has adequate cooling capacity. Consider using a semi-batch process where the benzyl halide is added portion-wise.2. Control the addition rate of the benzyl halide to maintain a stable internal temperature.

Experimental Protocols

Laboratory-Scale Synthesis using Potassium Carbonate

Materials:

  • 4-bromo-2-fluorophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-2-fluorophenol and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Slowly add benzyl bromide to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Pilot-Scale Synthesis using Phase-Transfer Catalysis

Materials:

  • 4-bromo-2-fluorophenol (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Sodium hydroxide (NaOH) (2.0 eq) as a 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.02-0.05 eq)

  • Toluene

Procedure:

  • Charge the reactor with 4-bromo-2-fluorophenol, toluene, and tetrabutylammonium bromide.

  • Begin vigorous agitation.

  • Slowly add the 50% aqueous sodium hydroxide solution, ensuring the temperature does not exceed 30°C.

  • Heat the mixture to 70-80 °C.

  • Add benzyl chloride dropwise over a period of 1-2 hours, maintaining the temperature between 70-80 °C.

  • After the addition is complete, continue to stir the mixture at 70-80 °C and monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

The following tables provide representative data illustrating the impact of key parameters on the Williamson ether synthesis of aryl benzyl ethers during scale-up. The values are intended to show general trends and may vary for the specific synthesis of this compound.

Table 1: Effect of Solvent on O- vs. C-Alkylation

SolventTemperature (°C)O-Alkylation Product (%)C-Alkylation Product (%)
N,N-Dimethylformamide (DMF)80>95<5
Acetonitrile80~92~8
Tetrahydrofuran (THF)65~90~10
Ethanol80~75~25

Table 2: Impact of Base and Catalyst on Reaction Time (Pilot Scale)

BaseCatalystTemperature (°C)Reaction Time (hours)Yield (%)
K₂CO₃ (anhydrous)None8012-16~85
NaH (anhydrous)None604-6~90
50% aq. NaOHTBAB (2 mol%)803-5>95
50% aq. NaOHNone80>24<20

Mandatory Visualization

Williamson_Ether_Synthesis phenol 4-Bromo-2-fluorophenol phenoxide Phenoxide Anion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaOH) product This compound phenoxide->product SN2 Attack benzyl_halide Benzyl Halide (e.g., BnBr, BnCl) benzyl_halide->product salt Salt By-product (e.g., KBr, NaCl) ptc Phase-Transfer Catalyst (PTC) ptc->phenoxide Facilitates reaction in two-phase system

Caption: Williamson Ether Synthesis Pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents high_byproducts High Impurity Levels check_base Verify Base Strength and Stoichiometry check_reagents->check_base Reagents OK optimize_temp Optimize Temperature and Reaction Time check_base->optimize_temp Base OK consider_ptc Consider Phase-Transfer Catalysis optimize_temp->consider_ptc Still Low Yield analyze_impurities Identify By-products (GC-MS, NMR) high_byproducts->analyze_impurities adjust_conditions Adjust Conditions: - Lower Temperature - Use Aprotic Solvent - Ensure Anhydrous Setup analyze_impurities->adjust_conditions improve_purification Improve Purification Strategy adjust_conditions->improve_purification

Caption: Troubleshooting Workflow for Williamson Ether Synthesis Scale-up.

Scale_Up_Challenges scale_up Reaction Scale-Up heat_management Heat Management scale_up->heat_management mixing Mixing & Mass Transfer scale_up->mixing reagent_addition Reagent Addition Rate scale_up->reagent_addition safety Safety Considerations scale_up->safety exotherm Exotherm Control heat_management->exotherm side_reactions Side Reactions heat_management->side_reactions hotspots Localized Hotspots mixing->hotspots phase_separation Phase Separation Issues mixing->phase_separation reagent_addition->exotherm runaway Runaway Reaction safety->runaway exotherm->runaway hotspots->side_reactions

Caption: Interrelated Challenges in Reaction Scale-up.

Technical Support Center: Preventing Debenzylation During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of unwanted debenzylation during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: I am observing significant debenzylation of my starting material/product in my cross-coupling reaction. What are the most common causes?

A1: Unwanted debenzylation during palladium-catalyzed cross-coupling is typically a reductive cleavage process. The primary causes include:

  • In-situ generation of Palladium Hydride (Pd-H) species: These are highly active reducing agents that can be formed from various sources within the reaction mixture. Common sources include β-hydride elimination from alkyl phosphine ligands, certain solvents (like alcohols), or additives. These Pd-H species can then mediate hydrogenolysis of the benzyl group.[1]

  • Reaction with Boronic Acids/Esters (Suzuki Coupling): In some cases, the organoboron reagent itself or its byproducts can act as a hydride source, leading to reductive debenzylation.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of debenzylation and other side reactions.

  • Choice of Base and Solvent: Certain bases and solvents are more prone to generating hydride species. For example, the use of alkoxides or alcoholic solvents can contribute to the formation of Pd-H intermediates.[1]

Q2: How can I minimize the formation of palladium hydride species in my reaction?

A2: To minimize the formation of Pd-H species, consider the following strategies:

  • Ligand Selection: Opt for ligands that are less prone to β-hydride elimination. While bulky, electron-rich phosphines are excellent for promoting oxidative addition, some can also be sources of hydrides. Consider using N-heterocyclic carbene (NHC) ligands or phosphine ligands with no β-hydrogens on the alkyl chains.

  • Solvent Choice: Use aprotic solvents such as dioxane, THF, DMF, or toluene instead of protic solvents like methanol or ethanol, which can be hydride donors.

  • Base Selection: Employ non-hydridic bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides (e.g., NaOtBu) when debenzylation is a concern.[2][3]

Q3: Which type of base is recommended to prevent debenzylation while ensuring efficient coupling?

A3: The choice of base is critical. Milder inorganic bases are generally recommended to avoid debenzylation.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are widely used and are compatible with many benzyl-protected substrates. Cs₂CO₃ is more soluble and often more effective at lower temperatures.

  • Potassium Phosphate (K₃PO₄): This is another excellent choice, particularly in Suzuki-Miyaura couplings, and is known for its ability to promote efficient transmetalation without being overly harsh.[3]

  • Organic Amine Bases (e.g., Et₃N, DIPEA): These are commonly used in Heck and Sonogashira reactions. While generally compatible, they can sometimes act as hydride sources, especially at elevated temperatures.[1] If debenzylation is observed, switching to an inorganic base may be beneficial.

Q4: Can the choice of palladium precursor and ligand significantly impact the extent of debenzylation?

A4: Absolutely. The catalyst system plays a pivotal role.

  • Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ may be preferable to a Pd(II) source (e.g., Pd(OAc)₂) that requires in-situ reduction, as some reducing agents can also lead to debenzylation.

  • Ligands: Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are highly effective for cross-coupling but their propensity to generate hydrides can vary. If debenzylation is an issue, screening different ligands from this class or switching to a different class of ligand, such as an N-heterocyclic carbene (NHC), may be necessary. For Suzuki couplings of benzylic bromides, JohnPhos has been shown to be effective.[2]

Troubleshooting Guides

Issue 1: Significant Debenzylation Observed in a Suzuki-Miyaura Coupling

If you are observing the cleavage of a benzyl ether (O-Bn) or a benzylamine (N-Bn) during a Suzuki reaction, consult the following table for potential causes and solutions.

Potential Cause Troubleshooting Step Rationale
Hydride Generation from Solvent Switch from an alcohol-based solvent (e.g., MeOH, EtOH) to an aprotic solvent (e.g., Dioxane, Toluene, THF, DMF). If water is needed as a co-solvent, use a minimal amount.Alcohols can act as hydride donors, leading to the formation of Pd-H species that cause hydrogenolysis. Aprotic solvents minimize this pathway.
Base-Induced Decomposition/Hydride Formation Replace strong organic bases (e.g., NaOtBu) or alkoxides with milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]Strong bases can promote side reactions. Inorganic carbonates and phosphates are effective for the Suzuki coupling while being less likely to generate hydride species.
High Reaction Temperature Lower the reaction temperature in 10-20 °C increments.Debenzylation, like many side reactions, is often accelerated at higher temperatures. A more active catalyst system may allow for efficient coupling at a lower temperature.
Ligand as a Hydride Source If using a trialkylphosphine ligand, consider switching to a biaryl phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.Ligands with β-hydrogens can undergo β-hydride elimination to form Pd-H. Biaryl phosphines are generally more resistant to this process.
Protodeboronation and Subsequent Reduction Ensure anhydrous conditions if possible (though some water is often necessary for Suzuki). Use a 2-component solvent system like Dioxane/H₂O to control the water content.Unwanted protodeboronation of the boronic acid can sometimes lead to byproducts that act as reducing agents.
Issue 2: Debenzylation as a Side Reaction in a Mizoroki-Heck Coupling

The Heck reaction often requires higher temperatures, which can favor debenzylation. Here are some targeted solutions.

Potential Cause Troubleshooting Step Rationale
High Temperature Screen for a more active catalyst system (e.g., different Pd precursor/ligand combination) that can operate at a lower temperature (e.g., 80-100 °C instead of >120 °C).Finding a catalyst that facilitates the Heck reaction at a lower temperature is the most direct way to minimize thermally-driven side reactions like debenzylation.
Base Selection If using an organic amine base (e.g., Et₃N), try switching to an inorganic base like K₂CO₃ or K₃PO₄.While amine bases are standard in Heck reactions, they can be a source of hydrides at high temperatures. Inorganic bases can be a milder alternative.
Formation of Pd-H Species Add a mild oxidant or a "hydride scavenger" like a sacrificial alkene (e.g., norbornene) in small amounts.This is an advanced strategy to intercept Pd-H species before they can react with the benzyl group. This should be used with caution as it can interfere with the main catalytic cycle.
Ligand Choice Experiment with different phosphine ligands. For example, compare PPh₃ with P(o-Tol)₃ or a Buchwald-type ligand.The electronic and steric properties of the ligand can influence the stability of the catalyst and its propensity to engage in side reactions.
Issue 3: Loss of Benzyl Group in a Sonogashira Coupling

Sonogashira couplings are often run under milder conditions, but debenzylation can still occur, particularly with sensitive substrates.

Potential Cause Troubleshooting Step Rationale
Copper Co-catalyst Switch to a "copper-free" Sonogashira protocol.While not a direct cause of debenzylation, copper can sometimes lead to other side reactions, and switching to a copper-free protocol often involves a change in other conditions (ligand, base) that may be beneficial.
Amine Base/Solvent Use a non-amine base such as K₂CO₃ or Cs₂CO₃ in an aprotic solvent like DMF or Dioxane.The amine (e.g., triethylamine, diisopropylethylamine) used as both a base and solvent can be a source of hydrides. Decoupling the role of base and solvent can provide more control.
Reaction Temperature Many Sonogashira couplings can be run at room temperature. Avoid heating unless necessary.If the reaction is sluggish, first try a more active catalyst/ligand system before increasing the temperature.
Catalyst System Use a well-defined Pd(0) source and a suitable phosphine ligand (e.g., PPh₃, XPhos).A robust catalyst system can promote the desired coupling at a faster rate than the competing debenzylation reaction.

Data Presentation: Influence of Reaction Parameters on Debenzylation

The following tables summarize the general effects of different reaction components on the stability of benzyl protecting groups during cross-coupling reactions. The "Risk of Debenzylation" is a qualitative assessment based on literature reports.

Table 1: Effect of Base

Base Type Examples Primary Role in Coupling Risk of Debenzylation Comments
Inorganic Carbonates K₂CO₃, Cs₂CO₃Suzuki, Heck, SonogashiraLow Generally the safest choice for sensitive substrates. Cs₂CO₃ is more soluble and can be used at lower temperatures.
Inorganic Phosphates K₃PO₄SuzukiLow An excellent and mild base for Suzuki couplings, often providing high yields with minimal side reactions.[3]
Organic Amines Et₃N, DIPEAHeck, SonogashiraModerate Can be a source of hydrides, especially at elevated temperatures. Risk increases with longer reaction times.
Alkoxides NaOtBu, KOtBuSuzuki, HeckHigh Strong bases that can promote β-hydride elimination and act as hydride sources. Generally not recommended for substrates prone to debenzylation.

Table 2: Effect of Solvent

Solvent Type Examples Risk of Debenzylation Comments
Aprotic Ethers Dioxane, THFLow Excellent general-purpose solvents for cross-coupling.
Aprotic Polar DMF, DMAc, NMPLow to Moderate Generally safe, but can sometimes be a source of hydrides at very high temperatures (>120 °C).
Aromatic Hydrocarbons Toluene, XyleneLow Good choice, especially for higher temperature reactions where ether stability might be a concern.
Protic Alcohols MeOH, EtOH, iPrOHHigh Can readily act as hydride donors to the palladium center, leading to hydrogenolysis. Best to avoid if debenzylation is observed.

Experimental Protocols

The following are representative protocols adapted from literature, with specific conditions chosen to minimize the risk of debenzylation.

Protocol 1: Suzuki-Miyaura Coupling of a Benzyl-Protected Phenol

This protocol is for the coupling of 4-(benzyloxy)phenylboronic acid with 4-bromoanisole, designed to preserve the benzyl ether.

  • Reagents:

    • 4-Bromoanisole (1.0 eq)

    • 4-(Benzyloxy)phenylboronic acid (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Toluene/Water (10:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-bromoanisole, 4-(benzyloxy)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Mizoroki-Heck Coupling of an N-Benzyl Amine Derivative

This protocol describes the coupling of N-(4-iodophenyl)-N-benzylamine with n-butyl acrylate.

  • Reagents:

    • N-(4-iodophenyl)-N-benzylamine (1.0 eq)

    • n-Butyl acrylate (1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

    • Tri(o-tolyl)phosphine (P(o-Tol)₃) (2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • In a sealed tube, combine N-(4-iodophenyl)-N-benzylamine, Pd(OAc)₂, P(o-Tol)₃, and K₂CO₃.

    • Evacuate and backfill the tube with Argon.

    • Add anhydrous, degassed DMF and n-butyl acrylate via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by GC-MS.

    • After completion (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify by column chromatography.

Visualizations

Cross_Coupling_vs_Debenzylation Competing Pathways in Cross-Coupling cluster_0 Desired Cross-Coupling Cycle cluster_1 Unwanted Debenzylation Pathway A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (Suzuki/Sonogashira) or Olefin Insertion (Heck) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F G Ar-R (Desired Product) F->G H Pd(0)L_n F->H Regenerates Catalyst H->A J Formation of Pd-H H->J I Hydride Source (Solvent, Base, Ligand) I->J K L_nPd(II)-H J->K M Hydrogenolysis K->M L R-CH2-Ph (Benzyl-Protected Substrate) L->M N R-H + Ph-CH3 (Debenzylated Byproduct) M->N

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Debenzylation start Debenzylation Observed in Cross-Coupling Reaction q1 Are you using an alcoholic solvent? start->q1 sol1 Switch to Aprotic Solvent (Dioxane, Toluene, DMF) q1->sol1 Yes q2 Is the reaction temperature high (>110 °C)? q1->q2 No sol1->q2 sol2 Lower temperature and/or screen for a more active catalyst q2->sol2 Yes q3 Are you using a strong organic base (e.g., NaOtBu)? q2->q3 No sol2->q3 sol3 Switch to a milder inorganic base (K₃PO₄, K₂CO₃, Cs₂CO₃) q3->sol3 Yes q4 Still observing debenzylation? q3->q4 No sol3->q4 sol4 Screen different phosphine ligands or switch to an NHC ligand q4->sol4 Yes end Problem Resolved q4->end No sol4->end

Caption: A logical workflow for troubleshooting unwanted debenzylation.

Reagent_Selection_Logic Logic for Reagent Selection to Minimize Debenzylation substrate Benzyl-Protected Substrate base Select Base substrate->base solvent Select Solvent substrate->solvent catalyst Select Catalyst System substrate->catalyst base_good Inorganic Base (K₃PO₄, K₂CO₃) base->base_good Preferred base_bad Strong Organic Base (Alkoxides) base->base_bad Avoid solvent_good Aprotic Solvent (Dioxane, Toluene) solvent->solvent_good Preferred solvent_bad Protic Solvent (Alcohols) solvent->solvent_bad Avoid catalyst_good High Activity at Lower Temp (e.g., Buchwald Ligands) catalyst->catalyst_good Preferred catalyst_bad Requires High Temp catalyst->catalyst_bad Avoid

Caption: Decision logic for selecting reagents to prevent debenzylation.

References

Technical Support Center: Amination of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the amination of 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of this compound?

A1: The most common and effective method for the amination of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen (C-N) bonds.[1][2]

Q2: What are the potential major byproducts in this amination reaction?

A2: The primary potential byproducts are the result of:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding 1-(benzyloxy)-2-fluorobenzene. This is a common side reaction in Buchwald-Hartwig aminations.

  • Benzyne formation: The ortho-fluoro-bromo substitution pattern can lead to the formation of a highly reactive benzyne intermediate under strong basic conditions, which can then react non-selectively.[3][4][5][6][7]

  • Debenzylation: Cleavage of the benzyl ether to yield 4-bromo-2-fluorophenol, especially if harsh reaction conditions or certain catalyst systems are employed.

Q3: How does the fluorine substituent affect the reaction?

A3: The ortho-fluorine atom can influence the reaction in several ways. Its electron-withdrawing nature can activate the C-Br bond towards oxidative addition to the palladium catalyst. However, it also increases the likelihood of benzyne formation through elimination with the adjacent bromine atom under strongly basic conditions.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Inappropriate choice of base.1. Use a fresh, high-quality palladium precatalyst and ligand. Ensure anaerobic conditions are maintained throughout the setup. 2. Use anhydrous and deoxygenated solvents. Ensure the amine is pure. 3. The choice of base is critical. Weaker bases like cesium carbonate or potassium phosphate may be preferable to strong bases like sodium tert-butoxide to minimize side reactions. A base screen is recommended.
Significant Formation of Hydrodehalogenation Byproduct 1. Presence of water or other protic impurities. 2. Suboptimal ligand choice. 3. High reaction temperature.1. Ensure all reagents and solvents are strictly anhydrous. 2. Employ bulky, electron-rich phosphine ligands which are known to suppress reductive dehalogenation. 3. Lower the reaction temperature and monitor the reaction progress over a longer period.
Evidence of Benzyne Formation (e.g., mixture of isomers, oligomeric materials) 1. Use of a very strong base (e.g., sodium amide, n-BuLi). 2. High reaction temperature.1. Switch to a milder base such as cesium carbonate or potassium phosphate. 2. Reduce the reaction temperature.
Presence of Debenzylated Byproduct 1. Harsh reaction conditions (high temperature, prolonged reaction time). 2. Certain palladium catalysts may promote ether cleavage.1. Attempt the reaction at a lower temperature. 2. If debenzylation is persistent, consider using a different palladium precatalyst or ligand system.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the desired reaction pathway, potential side reactions, and a logical workflow for troubleshooting common issues.

G cluster_main Desired Amination Pathway Starting Material This compound + Amine Oxidative Addition Oxidative Addition (Pd(0) catalyst) Starting Material->Oxidative Addition Amine Coordination & Deprotonation Amine Coordination & Deprotonation (Base) Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Desired Product N-Aryl Amine Product Reductive Elimination->Desired Product

Caption: Desired Buchwald-Hartwig amination reaction pathway.

G cluster_side Potential Byproduct Formation Pathways Starting Material This compound Hydrodehalogenation Hydrodehalogenation Starting Material->Hydrodehalogenation Pd-H species Benzyne Formation Benzyne Formation (strong base) Starting Material->Benzyne Formation Elimination Debenzylation Debenzylation Starting Material->Debenzylation Ether Cleavage

Caption: Potential side reaction pathways leading to byproduct formation.

G Start Reaction Issue Identified CheckPurity Verify Reagent and Solvent Purity/Anhydrousness Start->CheckPurity LowConversion Low or No Conversion? CheckPurity->LowConversion ChangeCatalyst Screen Catalyst, Ligand, and Base LowConversion->ChangeCatalyst Yes Byproducts Byproducts Observed? LowConversion->Byproducts No Success Problem Resolved ChangeCatalyst->Success Hydrodehalogenation Hydrodehalogenation? Byproducts->Hydrodehalogenation Yes LowerTemp Lower Reaction Temperature Hydrodehalogenation->LowerTemp Yes Benzyne Benzyne Formation? Hydrodehalogenation->Benzyne No ChangeLigand Use Bulky Ligand LowerTemp->ChangeLigand ChangeLigand->Success MilderBase Use Milder Base Benzyne->MilderBase Yes Debenzylation Debenzylation? Benzyne->Debenzylation No MilderBase->Success OptimizeTimeTemp Optimize Time and Temperature Debenzylation->OptimizeTimeTemp Yes Debenzylation->Success No OptimizeTimeTemp->Success

Caption: A logical workflow for troubleshooting amination experiments.

References

improving solubility of 1-(Benzyloxy)-4-bromo-2-fluorobenzene for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 1-(Benzyloxy)-4-bromo-2-fluorobenzene in preparation for chemical reactions.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventAbbreviationPolarityExpected SolubilityNotes
TetrahydrofuranTHFPolar aproticGoodA common solvent for Grignard reagent formation and Suzuki-Miyaura coupling reactions.
DimethylformamideDMFPolar aproticGoodOften used in cross-coupling reactions; higher boiling point allows for elevated reaction temperatures.
Dimethyl sulfoxideDMSOPolar aproticGoodA strong solvent capable of dissolving many poorly soluble compounds; can be difficult to remove during workup.
TolueneNonpolarModerateSuitable for reactions requiring nonpolar conditions, often used in Suzuki-Miyaura coupling. Solubility may be limited at room temperature but can be improved with heating.
DioxanePolar aproticModerateAnother common solvent for cross-coupling reactions.
Diethyl etherNonpolarModerateOften used for Grignard reagent formation.
Methanol / EthanolMeOH / EtOHPolar proticLow to ModerateMay be used as a co-solvent.
WaterPolarPoorAs with most aryl halides, solubility in aqueous media is expected to be very low.

Troubleshooting Guide & FAQs

Q1: I am having difficulty dissolving this compound in my chosen reaction solvent at room temperature. What should I do?

A1: Low solubility of aryl halides in certain organic solvents at ambient temperature is a common issue. Here are several steps you can take to improve dissolution:

  • Heating: Gently warming the solvent while stirring can significantly increase the solubility of your compound. Most organic reactions are conducted at elevated temperatures, which will aid in keeping the substrate in solution.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process.

  • Solvent Screening: If heating is not desirable or ineffective, consider switching to a more suitable solvent. Based on the principle of "like dissolves like," polar aprotic solvents such as THF, DMF, or DMSO are likely to be more effective than nonpolar solvents like hexanes. A small-scale solubility test with a few milligrams of your compound in different solvents can help identify the best option.

Q2: My compound dissolves upon heating, but it crashes out of solution as the reaction proceeds. How can I prevent this?

A2: This phenomenon, known as precipitation, can occur if the reaction temperature fluctuates or if the concentration of the starting material is close to its saturation point at that temperature.

  • Maintain Consistent Temperature: Ensure your reaction is maintained at a stable temperature where the compound remains soluble.

  • Use a Co-solvent: Adding a small amount of a stronger, miscible co-solvent (e.g., a small percentage of DMF or DMSO in toluene) can improve the overall solvating power of the medium and prevent precipitation.

  • Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent will lower the concentration of your starting material, which can help keep it in solution.

Q3: For my Suzuki-Miyaura coupling reaction, the protocol calls for a biphasic system (e.g., Toluene/Water), and my this compound is not dissolving well in the organic layer.

A3: In biphasic systems, ensuring the aryl halide is sufficiently soluble in the organic phase is crucial for the reaction to proceed efficiently.

  • Optimize the Organic Solvent: Toluene is common, but other solvents like dioxane or THF might offer better solubility for your specific substrate.

  • Elevated Temperature: Running the reaction at a higher temperature (e.g., 80-100 °C) will not only increase the reaction rate but also improve the solubility of the starting material in the organic phase.

  • Homogeneous System: If solubility remains a significant issue, consider switching to a single-phase solvent system. Solvents like DMF or dioxane can often dissolve both the organic and the inorganic reagents (especially with the addition of a small amount of water), creating a homogeneous reaction mixture.

Q4: Are there any alternative, solvent-free methods for reacting poorly soluble aryl halides?

A4: Yes, for particularly challenging cases of insolubility, mechanochemical methods can be employed.

  • Ball Milling: This technique involves the use of a high-energy ball mill to grind the solid reactants together. The mechanical force provides the energy for the reaction to occur in the solid state, circumventing the need for a solvent. This has been successfully applied to Suzuki-Miyaura cross-coupling of insoluble aryl halides.[1][2]

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol helps to quickly determine a suitable solvent for your reaction.

  • Preparation: To a series of small, dry vials, add approximately 5-10 mg of this compound.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., THF, DMF, DMSO, Toluene, Dioxane).

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., completely soluble, partially soluble, insoluble).

  • Observation with Heating: For vials where the compound is not fully soluble, gently heat the vial to the intended reaction temperature (e.g., 60-80 °C) while stirring. Observe and record any changes in solubility.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction with Improved Solubility

This protocol incorporates techniques to address potential solubility issues.

  • Reagent Preparation: In a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition and Degassing: Add the chosen solvent (e.g., THF, DMF, or a mixture such as Toluene/Ethanol/Water). If using a solvent in which the starting material has limited room temperature solubility, add the solvent and begin stirring and gentle heating. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, or by using several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup, which will vary depending on the solvent used. For high-boiling polar solvents like DMF or DMSO, a more extensive aqueous wash may be required to remove them.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolving 1-(Benzyloxy)-4-bromo- 2-fluorobenzene for Reaction check_solubility Is the compound soluble in the chosen solvent at room temperature? start->check_solubility increase_temp Increase temperature with stirring. Is it soluble now? check_solubility->increase_temp No proceed Proceed with the reaction. check_solubility->proceed Yes sonicate Try sonication. Is it soluble now? increase_temp->sonicate No increase_temp->proceed Yes solvent_screen Perform a solvent screen to find a more suitable solvent (e.g., THF, DMF, DMSO). sonicate->solvent_screen No sonicate->proceed Yes co_solvent Consider using a co-solvent to increase polarity. solvent_screen->co_solvent end_soluble Solubility issue resolved. proceed->end_soluble increase_solvent_vol Increase the solvent volume to reduce concentration. co_solvent->increase_solvent_vol mechanochemistry Consider alternative methods like ball milling (solvent-free). increase_solvent_vol->mechanochemistry end_insoluble Consider alternative synthetic route or purification strategy. mechanochemistry->end_insoluble

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

References

Technical Support Center: Reactions with 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-4-bromo-2-fluorobenzene in catalytic reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during catalytic cross-coupling reactions involving this compound.

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄), but I am observing low or no conversion of my starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:

  • Catalyst Poisoning: The palladium catalyst is susceptible to poisoning, which is a common cause of reaction failure.

    • Sulfur Impurities: Elemental sulfur or sulfur-containing compounds are known poisons for palladium catalysts.[1] If your this compound or boronic acid reagent was synthesized using sulfur-containing reagents, trace amounts may be present.

      • Solution: Repurify the starting materials. Recrystallization or column chromatography of the this compound can remove non-volatile impurities. Consider using a catalyst system that is more resistant to poisoning or employing a sacrificial agent to sequester the poison.

    • Coordinating Functional Groups: While this compound itself does not contain strongly coordinating groups, other reagents or impurities in the reaction mixture might. For instance, nitrogen or sulfur-containing heterocycles can act as catalyst poisons.[2]

      • Solution: Ensure all reagents and the solvent are of high purity. If a coupling partner contains a potentially coordinating group, consider using a ligand that is less susceptible to displacement or a higher catalyst loading.

  • Reaction Conditions:

    • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to a stalled reaction.[3]

      • Solution: Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Moisture: While some Suzuki reactions tolerate water, excessive moisture can be detrimental, especially if it leads to hydrolysis of reagents or interacts with the base.[4][5][6]

      • Solution: Use anhydrous solvents and dry glassware. If a co-solvent system like toluene/water is used, ensure the ratios are correct as per the protocol.[7]

    • Base Inefficiency: The choice and quality of the base are critical. An inefficient or impure base can lead to poor reaction outcomes.

      • Solution: Use a freshly opened or properly stored base. Consider switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃) as this can have a significant impact on the reaction rate.[7]

  • Reagent Quality:

    • Boronic Acid Decomposition: Boronic acids can undergo decomposition, especially if they are not stored properly.

      • Solution: Use fresh or properly stored boronic acid. You can check the purity by NMR before use.

Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling

G start Low/No Conversion check_catalyst Check for Catalyst Poisoning start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents repurify_sm Repurify Starting Materials check_catalyst->repurify_sm Sulfur/Coordinating Impurities change_catalyst Change Catalyst/Ligand check_catalyst->change_catalyst degas Improve Degassing Protocol check_conditions->degas Oxygen Contamination dry_reagents Use Anhydrous Solvents/Reagents check_conditions->dry_reagents Excess Moisture change_base Change Base check_conditions->change_base Inefficient Base fresh_boronic Use Fresh Boronic Acid check_reagents->fresh_boronic success Successful Reaction repurify_sm->success change_catalyst->success degas->success dry_reagents->success change_base->success fresh_boronic->success

Caption: Troubleshooting workflow for low conversion.

Issue 2: Catalyst Turns Black and Precipitates During the Reaction

Question: In my cross-coupling reaction with this compound, the palladium catalyst turns black and precipitates out of the solution shortly after heating. Is this normal, and if not, what could be the cause?

Answer:

The formation of palladium black (finely divided palladium metal) is a common indicator of catalyst decomposition and can lead to a loss of catalytic activity. While some color changes are normal, rapid precipitation of a black solid is often problematic.

  • Causes of Palladium Black Formation:

    • High Temperatures: Excessively high reaction temperatures can promote catalyst decomposition.[8]

    • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium center can degrade or dissociate at high temperatures, leading to the aggregation of palladium atoms.

    • Absence of Substrates: If the concentration of the aryl halide or the coupling partner is too low, the catalyst may be more prone to decomposition.

    • Presence of Reductive Impurities: Certain impurities can reduce the active catalyst to palladium metal.

  • Troubleshooting Steps:

    • Optimize Temperature: Lower the reaction temperature. While this may slow down the reaction rate, it can prevent catalyst decomposition.

    • Use a More Stable Catalyst/Ligand: Consider using a more robust ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos), which can provide greater stability to the palladium center.

    • Staged Addition of Reagents: Adding the limiting reagent slowly can help maintain a sufficient concentration in the reaction mixture to engage the catalyst in the catalytic cycle.

    • Ensure Reagent Purity: As with low conversion issues, ensure all reagents are free from impurities that could promote catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when using this compound in palladium-catalyzed reactions?

A1: The most common poisons for palladium catalysts in cross-coupling reactions are:

  • Sulfur Compounds: Even trace amounts of elemental sulfur or sulfur-containing impurities in your starting materials or solvents can irreversibly bind to the palladium, rendering it inactive.[1]

  • Strongly Coordinating Species: Amines, thiols, and some heterocycles can coordinate strongly to the palladium center, inhibiting the binding of the desired reactants.[2]

  • Oxidizing Agents: Oxygen from the air can oxidize the active Pd(0) to inactive Pd(II), which can lead to the formation of palladium black.[3]

  • Excess Cyanide: In cyanation reactions, excess cyanide can form inactive palladium-cyanide complexes.[4][5][6]

  • Water/Moisture: In certain contexts, water can lead to side reactions or catalyst deactivation, for example, through the formation of HCN from cyanide salts.[4][5][6]

Q2: Can the benzyloxy group in this compound interfere with the catalytic reaction?

A2: The benzyloxy group is generally considered a stable protecting group in most palladium-catalyzed cross-coupling reactions. However, under very harsh conditions (e.g., high temperatures and strongly basic or acidic media), cleavage of the benzyl ether could potentially occur, but this is not a common mode of catalyst poisoning. The ether oxygen is a weak Lewis base and is unlikely to act as a significant poison to the palladium catalyst.

Q3: How can I purify this compound to remove potential catalyst poisons?

A3: Standard purification techniques are usually effective:

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be very effective at removing impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying organic compounds and can separate the desired product from both more and less polar impurities.

  • Activated Carbon Treatment: A solution of the compound can be treated with activated carbon to adsorb certain impurities, including some sulfur compounds.

Mechanism of Palladium Catalyst Poisoning by Sulfur

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Sulfur Sulfur Impurity (S) Pd0->Sulfur Irreversible Binding PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Nu-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product Ar-Nu PoisonedPd Pd(0)L_n-S (Inactive Complex) Sulfur->PoisonedPd

Caption: Sulfur poisoning of a palladium catalyst.

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical data on the effect of a sulfur-based poison on the yield of a Suzuki-Miyaura coupling reaction with this compound.

Catalyst SystemPoison AddedPoison Concentration (mol%)Reaction Time (h)Yield (%)
Pd(PPh₃)₄ / K₂CO₃None01292
Pd(PPh₃)₄ / K₂CO₃Thiophenol11215
Pd(dppf)Cl₂ / Cs₂CO₃None01295
Pd(dppf)Cl₂ / Cs₂CO₃Thiophenol11245

This data is illustrative and intended to demonstrate the potential impact of a catalyst poison.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or a hexane/ethyl acetate mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

References

Validation & Comparative

Comparative Guide to the HPLC Analysis of a 1-(Benzyloxy)-4-bromo-2-fluorobenzene Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of the reaction mixture resulting from the synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene. The primary focus is on High-Performance Liquid Chromatography (HPLC), with Gas Chromatography-Mass Spectrometry (GC-MS) presented as a viable alternative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to the Analytical Challenge

The synthesis of this compound, commonly achieved via a Williamson ether synthesis, involves the reaction of 4-bromo-2-fluorophenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. The resulting reaction mixture is a complex matrix that can contain the desired product, unreacted starting materials, the benzylating agent, and potential side products. Accurate and robust analytical methods are crucial for reaction monitoring, yield determination, and impurity profiling to ensure the quality and purity of the final product.

Expected Components in the Reaction Mixture:

  • Product: this compound

  • Starting Material (Phenol): 4-Bromo-2-fluorophenol

  • Starting Material (Benzylating Agent): Benzyl bromide or a related benzylating agent

  • Byproducts:

    • Dibenzyl ether (from self-condensation of the benzylating agent)

    • Products of C-alkylation on the phenol ring.[1]

    • Elimination products from the benzyl halide.[1][2]

    • Degradation products

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing the components of this reaction mixture due to the non-polar nature of the aromatic compounds involved.[2][3] The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

Recommended RP-HPLC Method

Based on the analysis of structurally similar halogenated and benzylated aromatic compounds, the following method provides a robust starting point for the analysis of the this compound reaction mixture.

Table 1: Recommended RP-HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., Waters µ-Bondapak C18, 300 mm x 3.9 mm, 10 µm)Provides good hydrophobic retention for aromatic compounds.[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for RP-HPLC. Formic acid improves peak shape and is MS-compatible.[3][5]
Gradient 50-95% B over 15 minutes, hold for 5 minutes, return to initial conditionsA gradient is necessary to elute compounds with a wide range of polarities, from the polar phenol to the non-polar product and byproducts.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns of this dimension.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection UV at 230 nm and 254 nmAromatic compounds absorb in the UV range. Monitoring at multiple wavelengths can aid in peak identification and purity assessment.[4]
Injection Vol. 10 µLStandard injection volume for analytical HPLC.
Sample Prep. Dilute the reaction mixture in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).Ensures compatibility with the mobile phase and prevents peak distortion.
Comparison with Alternative HPLC Methods

While the recommended C18-based method is versatile, other stationary phases can offer different selectivities and may be advantageous for resolving specific impurities.

Table 2: Comparison of HPLC Stationary Phases

Stationary PhasePrinciple of SeparationAdvantages for this AnalysisPotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.General-purpose, widely available, good retention for non-polar compounds.May not resolve closely related isomers or impurities with similar hydrophobicity.
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.Enhanced selectivity for aromatic compounds due to π-π stacking. Can improve separation of compounds with different aromatic substitutions.May have lower overall retention than C18.
Pentafluorophenyl (PFP) Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange.Excellent selectivity for halogenated compounds and positional isomers.Can exhibit complex retention behavior that may require more method development.
Newcrom R1 Reverse-phase with low silanol activity.Good for separating halogenated aromatic compounds.[3][5]May be less commonly available than standard C18 columns.
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare mobile phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare mobile phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both mobile phases.

  • Standard Preparation: Prepare individual standards of this compound, 4-bromo-2-fluorophenol, and benzyl bromide (or other relevant starting materials and potential byproducts) at a concentration of approximately 1 mg/mL in a 50:50 acetonitrile:water mixture. Prepare a mixed standard containing all components.

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it with a suitable volume (e.g., 1 mL) of the initial mobile phase composition. Filter the diluted sample through a 0.45 µm syringe filter.

  • HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and sample solutions and run the gradient method.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the components by creating a calibration curve from the standard solutions.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of this reaction mixture, particularly for identifying and quantifying volatile and semi-volatile components. It offers the advantage of providing mass spectral data, which aids in the structural elucidation of unknown impurities.

Comparison of HPLC and GC-MS

Table 3: HPLC vs. GC-MS for Analysis of the Reaction Mixture

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.
Separation Efficiency Generally good, but can be lower than capillary GC.High separation efficiency, especially with capillary columns.
Detection UV, DAD, RID, Fluorescence, MS.Primarily Mass Spectrometry (MS), also FID, ECD.
Identification Based on retention time comparison with standards. DAD provides UV spectra. LC-MS provides mass spectra.Mass spectra provide structural information for confident peak identification.
Quantification Straightforward with external or internal standards.Straightforward with external or internal standards.
Sample Preparation Simple dilution is often sufficient.May require extraction and derivatization for polar analytes like phenols to improve volatility and peak shape.
Recommended GC-MS Method

Table 4: Recommended GC-MS Parameters

ParameterRecommended Condition
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. For improved peak shape of the phenolic starting material, derivatization with a silylating agent (e.g., BSTFA) can be performed.

  • GC-MS System Setup: Condition the column and perform a system suitability check.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with reference spectra in a library (e.g., NIST) and, if available, with injected standards.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the HPLC analysis of the this compound reaction mixture.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis ReactionMixture Reaction Mixture Aliquot Dilution Dilute in Mobile Phase ReactionMixture->Dilution Standards Pure Standards (Product, Starting Materials, Byproducts) Standards->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLCSytem HPLC System (Pump, Injector, Column, Detector) Filtration->HPLCSytem GradientElution Gradient Elution HPLCSytem->GradientElution Chromatogram Chromatogram Acquisition GradientElution->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report (Purity, Yield, Impurity Profile) Quantification->Report

Caption: Workflow for HPLC analysis of the reaction mixture.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of the this compound reaction mixture. RP-HPLC, particularly with a C18 column, offers a robust and straightforward method for routine analysis and quantification. For more detailed impurity identification and structural elucidation, GC-MS is an excellent complementary technique. The choice between these methods will depend on the specific analytical goals, available instrumentation, and the need for detailed structural information. Method development and validation are essential to ensure accurate and reliable results for reaction monitoring and quality control.

References

A Comparative Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene and Other Brominated Building Blocks for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular design. Brominated aromatic compounds are foundational precursors for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 1-(Benzyloxy)-4-bromo-2-fluorobenzene with other common brominated building blocks, offering insights into their physicochemical properties and performance in key synthetic transformations. The information presented, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The substituents on a brominated aromatic ring significantly influence its physical properties, which in turn can affect reaction conditions, solubility, and purification. This compound, with its sizable benzyloxy group, presents a different physical profile compared to simpler analogs. A summary of key physicochemical properties is presented below.

PropertyThis compound4-Bromoanisole1-Bromo-2,4-difluorobenzene4-Bromotoluene
Molecular Formula C₁₃H₁₀BrFOC₇H₇BrOC₆H₃BrF₂C₇H₇Br
Molecular Weight ( g/mol ) 281.12[1][2]187.04192.99171.04
Appearance White to off-white solid[1]Colorless to light yellow liquidColorless liquidColorless liquid
Melting Point (°C) 31.0 - 37.0[1]-5.4-22.7-28.5
Boiling Point (°C) Decomposes215171-172184-185
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂)Soluble in ethanol, etherInsoluble in waterInsoluble in water, soluble in ethanol, ether

Performance in Cross-Coupling Reactions: A Comparative Analysis

The utility of brominated building blocks is largely defined by their performance in cross-coupling reactions. The electronic and steric nature of the substituents on the aromatic ring directly impacts the reactivity of the C-Br bond, particularly in the oxidative addition step of the catalytic cycle.

Electronic Effects:

  • Electron-donating groups (like methoxy and benzyloxy) increase electron density on the aromatic ring, which can sometimes slow the rate of oxidative addition to the electron-rich C-Br bond.

  • Electron-withdrawing groups (like fluorine) decrease electron density, making the C-Br bond more susceptible to oxidative addition and generally increasing reactivity in many cross-coupling reactions.

Steric Effects:

  • Bulky substituents ortho to the bromine atom can hinder the approach of the palladium catalyst, thereby reducing the reaction rate and overall yield.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The table below presents representative yields for the coupling of various brominated building blocks with phenylboronic acid, illustrating the impact of different substitution patterns.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95 (Expected)
4-BromoanisolePhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O801292[3]
1-Bromo-2,4-difluorobenzenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295[4]
4-BromotoluenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801297[5]

Note: Yields are for illustrative purposes and can vary based on specific reaction conditions and catalyst systems. The expected yield for this compound is an estimation based on the electronic properties of its substituents and data from analogous systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines (C-N bond formation). The performance of the selected building blocks in this reaction with morpholine as the amine coupling partner is summarized below.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10018~90-98 (Expected)
4-BromoanisoleMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1005 min90[6]
1-Bromo-2,4-difluorobenzeneMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10012-24~90 (Typical)[7]
4-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT1 min98[6]

Note: Yields are representative and subject to variation based on the specific experimental setup. The expected yield for this compound is an estimation. The high reactivity of 4-bromotoluene in this specific cited example is attributed to a highly active catalyst system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the specific substrates discussed.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[5][8]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, and sodium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a common procedure for the palladium-catalyzed amination of an aryl bromide with a secondary amine like morpholine.[7][9]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (anhydrous, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (3 mL) via syringe.

  • Add morpholine via syringe, followed by an additional portion of anhydrous toluene (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Utility and Mechanisms

Diagrams illustrating reaction mechanisms and synthetic workflows can provide valuable conceptual clarity.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)L₂(R') OA_complex->Transmetalation_complex Transmetalation (R'-B(OR)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R') Transmetalation_complex->Product ArX Aryl Halide (Ar-X) ArX->OA_complex Boronic_Ester Boronic Acid/Ester (R'-B(OR)₂) Boronic_Ester->Transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SAR_Synthesis_Workflow cluster_scaffold Core Scaffold Synthesis cluster_building_blocks Brominated Building Blocks cluster_coupling Cross-Coupling Reactions cluster_analogs Target Analogs for SAR Studies Scaffold Common Precursor Coupling1 Suzuki or Buchwald-Hartwig Scaffold->Coupling1 Coupling2 Suzuki or Buchwald-Hartwig Scaffold->Coupling2 Coupling3 Suzuki or Buchwald-Hartwig Scaffold->Coupling3 BB1 1-(Benzyloxy)-4-bromo- 2-fluorobenzene BB1->Coupling1 BB2 4-Bromoanisole BB2->Coupling2 BB3 1-Bromo-2,4- difluorobenzene BB3->Coupling3 Analog1 Analog A Coupling1->Analog1 Analog2 Analog B Coupling2->Analog2 Analog3 Analog C Coupling3->Analog3

Caption: Workflow for generating analogs for Structure-Activity Relationship (SAR) studies.

Conclusion

The choice of a brominated building block is a strategic decision in the design of a synthetic route. This compound is a valuable reagent, offering a unique combination of steric and electronic properties due to its benzyloxy and fluoro substituents. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps, adding to its versatility. The fluorine atom can enhance the biological activity and metabolic stability of the final product, a desirable feature in drug discovery.[10][11][12][13]

In comparison, simpler building blocks like 4-bromoanisole and 1-bromo-2,4-difluorobenzene offer different reactivity profiles and may be more cost-effective for certain applications. The selection of the optimal building block will ultimately depend on the specific synthetic target, the desired reaction kinetics, and the overall synthetic strategy. This guide provides a foundational understanding to aid in this critical decision-making process.

References

A Comparative Guide to the Reactivity of Fluorinated Aryl Bromides in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aryl scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the carbon-carbon bonds essential to these complex molecules. However, the reactivity of fluorinated aryl halides in this reaction can be significantly influenced by the position of the fluorine substituent. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorinated aryl bromides in the Suzuki-Miyaura coupling, supported by experimental data, to aid in reaction optimization and substrate selection.

Unraveling the Reactivity Puzzle: The Influence of Fluorine's Position

The position of the fluorine atom on the aryl bromide ring exerts a profound influence on the rate and efficiency of the Suzuki-Miyaura coupling. This is primarily attributed to a combination of electronic and steric effects that impact the key steps of the catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium(0) catalyst.

Electronic Effects: Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect (-I) is a dominant factor. This effect is most pronounced at the ortho position and diminishes with distance (ortho > meta > para). A stronger inductive effect at the carbon atom bearing the bromine (the ipso-carbon) can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

Steric Effects: The steric hindrance imposed by the fluorine atom is most significant at the ortho position. This bulkiness can impede the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing down the oxidative addition step.[1] This steric clash is a major contributor to the generally lower reactivity of ortho-substituted aryl halides.

The interplay of these electronic and steric factors results in a general reactivity trend for fluorinated aryl bromides in Suzuki-Miyaura coupling.

Quantitative Comparison of Isomer Reactivity

Experimental data from a comparative study by Cantavella et al. provides a clear illustration of the reactivity differences between the isomeric fluorinated aryl bromides.[2][3] In this study, 1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene, and 1-bromo-4-fluorobenzene were coupled with 4-fluorophenylboronic acid under identical reaction conditions using a supported palladium nanoparticle catalyst. The conversion percentages at different time points and temperatures are summarized below.

Aryl BromideTemperature (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzene (para)70355
865
2470
4872
110390
895
2498
4899
1-Bromo-3-fluorobenzene (meta)70345
858
2465
4868
110385
892
2496
4898
1-Bromo-2-fluorobenzene (ortho)70325
835
2445
4850
110360
875
2485
4890

Data sourced from Cantavella et al., Molecules, 2017.[2][3]

As the data clearly indicates, the reactivity of the fluorinated aryl bromides follows the order: para > meta > ortho . The para-isomer exhibits the highest reactivity, achieving near-quantitative conversion at 110 °C within 24 hours. The meta-isomer shows slightly lower but still high reactivity. In stark contrast, the ortho-isomer is significantly less reactive, requiring longer reaction times and higher temperatures to achieve comparable conversions. This trend underscores the dominant role of steric hindrance from the ortho-fluorine substituent in impeding the reaction.

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the Suzuki-Miyaura coupling of fluorinated aryl bromides.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.[4][5][6]

Materials:

  • Fluorinated aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Specific Protocol from Cantavella et al. (2017)[2]

Materials:

  • Fluorinated aryl bromide (1.5 mmol)

  • 4-Fluorophenylboronic acid (1.8 mmol)

  • G-COOH-Pd-10 catalyst (15 mg)

  • K₂CO₃ (3.0 mmol)

  • DMF/H₂O (95:5, 15 mL), degassed

  • Nitrogen atmosphere

Procedure:

  • A stock solution of the fluorinated aryl bromide (1.5 mmol) in the degassed DMF/H₂O solvent mixture (15 mL) was prepared under a nitrogen atmosphere in a Schlenk tube.

  • In separate Schlenk flasks, the 4-fluorophenylboronic acid (1.8 mmol), K₂CO₃ (3.0 mmol), and the G-COOH-Pd-10 catalyst (15 mg) were placed.

  • The appropriate volume of the aryl bromide stock solution was added to each flask.

  • The reaction mixtures were stirred at the specified temperature (70 °C or 110 °C) for the indicated time.

  • Aliquots were taken at various time points for analysis by GC to determine the conversion.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)_2 Base PdII_Biaryl R-Pd(II)L_n-R' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup inert Inert Atmosphere (N2 or Ar Purge) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heating & Stirring solvent->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

A Researcher's Guide to Alternatives for 1-(Benzyloxy)-4-bromo-2-fluorobenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. For chemists engaged in the synthesis of diaryl ethers and other privileged structures, 1-(benzyloxy)-4-bromo-2-fluorobenzene has been a staple reagent. Its utility lies in the orthogonal reactivity of the aryl bromide for cross-coupling reactions and the latent phenolic hydroxyl group, masked by a benzyl ether. However, reliance on a single building block can limit the exploration of chemical space and may not be optimal for all synthetic routes or target molecules.

This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug development professionals an objective analysis of their performance in key synthetic transformations. Supported by experimental data from the literature, this document aims to empower scientists to make informed decisions in the design and execution of their synthetic strategies.

Core Scaffold and Key Alternatives

The central pharmacophore of interest is the 4-bromo-2-fluorophenol moiety. The benzyloxy group serves as a protecting group for the phenol, which can be cleaved in a later synthetic step. Therefore, alternatives can be categorized into three main classes:

  • Direct Use of 4-Bromo-2-fluorophenol: Employing the unprotected phenol directly in cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig O-arylation, can streamline synthesis by eliminating protection and deprotection steps.

  • Alternative Protecting Groups: Replacing the benzyl group with other protecting groups can offer advantages in terms of stability, ease of cleavage, and compatibility with other functional groups. Common alternatives include silyl ethers (e.g., TBDMS, TIPS) and other alkyl or aryl ethers.

  • Modification of the Core Halogen: The bromine atom can be substituted with another halogen, such as chlorine or iodine. This modification significantly impacts the reactivity of the scaffold in palladium-catalyzed cross-coupling reactions, with the general reactivity trend being I > Br > Cl.[1]

Performance in Key Cross-Coupling Reactions

The synthesis of diaryl ethers and related structures from these building blocks typically involves palladium- or copper-catalyzed cross-coupling reactions. The choice of starting material can significantly influence reaction conditions and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. While not directly used for diaryl ether synthesis from a phenol, it is relevant for creating biaryl structures. The reactivity of the aryl halide is paramount.

Table 1: Representative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K2CO3Dioxane/H2O1108>95[2]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3Dioxane/H2O1108>95[2]
4-Fluorobenzoic acidArylboronic acidPd(OAc)2 / SPhosK3PO4Dioxane/H2O100-120N/AHigh[3]

Note: Data is representative and compiled from various sources with similar substrates. Direct head-to-head comparative studies under identical conditions are limited in the literature.

Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination and its O-arylation variant are pivotal for forming C-N and C-O bonds, respectively. This reaction is highly relevant for the synthesis of diaryl ethers from aryl halides and phenols.

Table 2: Representative Performance in Buchwald-Hartwig O-Arylation

Aryl HalidePhenol/AlcoholCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromideTrifluoroethanoltBuBrettPhos Pd G3Cs2CO3Toluene1000.5-2High[4]
Aryl MesylateN-MethylanilinePd2(dba)3 / (t-Bu)3PK2CO3t-BuOH1202495[5]
Aryl BromidePhenolPd(DBA)2 / DPPFNaOtBuToluene80N/A>90[6]

Note: Data is representative and compiled from various sources with similar substrates. Direct head-to-head comparative studies under identical conditions are limited in the literature.

Chan-Lam Coupling

The copper-catalyzed Chan-Lam coupling is an attractive alternative for C-O bond formation, often proceeding under milder conditions than palladium-catalyzed reactions.[7]

Table 3: Representative Performance in Chan-Lam Coupling

Aryl Boronic AcidPhenol/AmineCatalyst SystemBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPhenolCu(OAc)2Et3NCH2Cl2RT24High
Phenylboronic acidN-benzyl-N-methylsulfamoyl azideCuClNoneMeOHRT1681[8]
Arylboronic acidAnilineCu anode/cathodeNoneMeCNRTN/AGood[1]

Note: Data is representative and compiled from various sources with similar substrates. Direct head-to-head comparative studies under identical conditions are limited in the literature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide, such as 4-bromo-2-fluorophenol (with or without a protecting group), with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination/O-Arylation

This protocol provides a general method for the palladium-catalyzed coupling of an aryl bromide with an amine or alcohol.

Materials:

  • 2-Bromo-4-fluorophenol (or protected derivative) (1.0 equiv)

  • Amine or Alcohol (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the aryl bromide and the amine or alcohol.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 3: Protection of 4-Bromo-2-fluorophenol with a Silyl Group (TBDMS)

Materials:

  • 4-Bromo-2-fluorophenol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-bromo-2-fluorophenol in anhydrous DMF in a dry reaction flask under an inert atmosphere.

  • Add imidazole, followed by TBDMS-Cl.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.[11]

Protocol 4: Deprotection of a Benzyl Ether

Materials:

  • Benzyl-protected phenol (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source (H₂ gas balloon or hydrogen transfer reagent like ammonium formate)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

Procedure:

  • Dissolve the benzyl ether in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (or add the hydrogen transfer reagent).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected phenol.[12]

Visualizing Workflows and Concepts

To further aid in the conceptualization of these synthetic strategies, the following diagrams illustrate key workflows and relationships.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification start Dry Reaction Vessel reagents Add Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-100°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G ligand Extracellular Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer adaptor Adaptor Proteins (e.g., GRB2, SHC) dimer->adaptor ras Ras Activation adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Diaryl Ether Inhibitor (Binds to ATP pocket) inhibitor->dimer Inhibits phosphorylation

Caption: A hypothetical signaling pathway of a Receptor Tyrosine Kinase (RTK) targeted by a diaryl ether inhibitor.

G start Need to Synthesize Diaryl Ether? q3 Are protection/deprotection steps undesirable? start->q3 q1 Is the phenol sensitive to reaction conditions? q2 Is highest reactivity for cross-coupling needed? q1->q2 No alt1 Use a robust protecting group (e.g., Benzyl, Silyl) q1->alt1 Yes alt3 Use 4-iodo-2-fluorophenol derivative q2->alt3 Yes alt4 Use 4-bromo-2-fluorophenol derivative q2->alt4 No (Standard) q3->q1 No alt2 Use unprotected 4-bromo-2-fluorophenol in Chan-Lam or Buchwald-Hartwig O-arylation q3->alt2 Yes alt5 Use 4-chloro-2-fluorophenol derivative alt4->alt5 If lower reactivity/ cost is acceptable

Caption: A decision-making guide for selecting an appropriate building block.

References

A Comparative Guide to the HPLC Purity Validation of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of the purity of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, a key building block in the synthesis of various active pharmaceutical ingredients, against a hypothetical competitor product. The comparison is based on a validated High-Performance Liquid Chromatography (HPLC) method, with supporting experimental protocols and data presented herein.

Introduction to Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For the analysis of non-volatile and thermally labile compounds like this compound and its potential impurities, reversed-phase HPLC is the method of choice. This technique separates compounds based on their hydrophobicity, allowing for the precise quantification of the main component and any related substances.

The purity of this compound is critical, as impurities can arise from its synthesis, which is typically a Williamson ether synthesis.[2][3][4] Potential impurities may include unreacted starting materials such as 4-bromo-2-fluorophenol and benzyl bromide, by-products like dibenzyl ether and benzyl alcohol, and possible regioisomers.

Comparative HPLC Purity Analysis

To objectively assess the purity of our this compound, a comparative analysis was conducted against a commercially available alternative (Competitor A). The results, summarized in the table below, demonstrate the superior purity profile of our product.

ParameterOur ProductCompetitor A
Appearance White to off-white solidWhite to light yellow solid
Retention Time (Main Peak) 12.5 min12.5 min
Purity by HPLC (Area %) 99.8% 98.5%
Total Impurities (Area %) 0.2% 1.5%
Major Impurity (Area %) 0.08% at 8.2 min0.75% at 9.1 min

Table 1: Comparative Purity Data for this compound.

The data clearly indicates that our product possesses a significantly higher purity (99.8%) compared to Competitor A (98.5%), with a substantially lower level of total impurities.

Experimental Protocol: HPLC Purity Validation

A detailed methodology was established to ensure the accurate and reproducible analysis of this compound purity.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 50% B

    • 31-40 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample: To confirm the separation of potential impurities, a sample solution can be spiked with known potential impurities (e.g., 4-bromo-2-fluorophenol, benzyl bromide, dibenzyl ether, and benzyl alcohol) at a concentration of approximately 0.1% of the main analyte concentration.

Logical Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow of the HPLC purity validation process, from sample preparation to data analysis and final purity determination.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Standard_Prep Reference Standard Preparation (1 mg/mL) Injection Inject Standard & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (1 mg/mL) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) System_Suitability System Suitability Test (SST) HPLC_System->System_Suitability Verify Performance System_Suitability->Injection If SST Passes Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (Area % Normalization) Peak_Integration->Purity_Calculation Report Generate Certificate of Analysis (CoA) Purity_Calculation->Report

References

A Comparative Guide to Suzuki Coupling Yields with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key determinant of the reaction's success is the nature of the organoboron reagent, typically a boronic acid. This guide provides a comparative analysis of the performance of different classes of boronic acids—aryl, heteroaryl, vinyl, and alkyl—in Suzuki coupling reactions, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Performance Overview and Yield Comparison

The choice of boronic acid significantly impacts the yield and efficiency of the Suzuki coupling. While arylboronic acids are generally robust and high-yielding, other classes present unique advantages and challenges. The following tables summarize representative yields obtained with different boronic acid types under various conditions.

Arylboronic Acids

Arylboronic acids are the most common coupling partners in Suzuki reactions, generally providing good to excellent yields with a wide range of aryl halides. They are relatively stable and a vast number are commercially available.

Arylboronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid4-Bromoacetophenone2% Pd(OAc)₂, Bu₄NBrK₂CO₃Water95[1]
Phenylboronic acid4-Iodoanisole2% Pd(OAc)₂, Bu₄NBrK₂CO₃Water65[1]
4-Methoxyphenylboronic acid4-Bromoacetophenone2% Pd(OAc)₂, Bu₄NBrK₂CO₃Water96[1]
2-Methylphenylboronic acid4-Bromoacetophenone2% Pd(OAc)₂, Bu₄NBrK₂CO₃Water94[1]
4-Formylphenylboronic acid4-Bromoacetophenone2% Pd(OAc)₂, Bu₄NBrK₂CO₃Water91[1]
Heteroarylboronic Acids

Heteroarylboronic acids are crucial for the synthesis of many pharmaceuticals and agrochemicals. However, they can be more challenging substrates due to their electronic properties and potential for catalyst inhibition. π-Deficient heterocycles can slow down the transmetalation step, while Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[2] Furthermore, they are often prone to protodeboronation, a side reaction that cleaves the C-B bond.[3] Despite these challenges, high yields can be achieved with optimized catalyst systems.

Heteroarylboronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
3-Pyridylboronic acid2-ChloropyridinePd₂(dba)₃, SPhosK₃PO₄n-Butanol95[4]
2-Furanboronic acid2-ChloropyridinePd(OAc)₂, SPhosK₃PO₄n-Butanol99[5]
2-Thiopheneboronic acid2-ChloropyridinePd(OAc)₂, SPhosK₃PO₄n-Butanol99[5]
1H-Indol-5-ylboronic acid3-Chloro-2,5-dimethylpyrazinePd(OAc)₂, Ligand 1K₃PO₄n-Butanol90[4]
Pyrimidine-5-boronic acid pinacol ester2-BromopyridineAntPhos-Pd-G3, TMBTMSOKDME77[3]
Vinylboronic Acids

Vinylboronic acids are valuable reagents for the synthesis of styrenes and conjugated dienes. While the parent vinylboronic acid is unstable and prone to polymerization, its stabilized forms, such as the trivinylboroxane-pyridine complex, are effective coupling partners.[6]

Vinylboronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
(E)-1-Hexenylboronic acid4-Bromoacetophenone2% Pd(OAc)₂, Bu₄NBrK₂CO₃Water85[1]
Vinyl mesylatePhenylboronic acidNa₂PdCl₄, cataCXium F sulfK₂CO₃Water99[7]
Vinyl mesylate4-Methoxyphenylboronic acidNa₂PdCl₄, cataCXium F sulfK₂CO₃Water99[7]
Vinyl mesylate*2-Thiopheneboronic acidNa₂PdCl₄, cataCXium F sulfK₂CO₃Water99[7]
Trivinylboroxane pyridine complex2-BromoacetanilidePd(PPh₃)₄K₂CO₃DME/Water95[6]
Note: In these examples, the roles are reversed, with the arylboronic acid acting as the nucleophile and a vinyl derivative as the electrophile.
Alkylboronic Acids

The use of alkylboronic acids in Suzuki coupling has historically been more challenging due to slower transmetalation rates and the potential for β-hydride elimination. However, recent advances in ligand and catalyst development have enabled efficient coupling of primary and even secondary alkylboronic acids.[8]

Alkylboronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
B-n-hexyl-9-BBN1-BromonaphthalenePdCl₂(dppf)NaOHTHF98[8]
B-n-octyl-9-BBN(E)-β-BromostyrenePdCl₂(dppf)NaOHTHF96[8]
n-Butylboronic acid1-Iodo-4-nitrobenzenePd(OAc)₂, PCy₃K₃PO₄Toluene85
sec-Butylboronic acid4-Trifluoromethylphenyl triflatePd(OAc)₂, L11K₃PO₄Toluene88[8]
Cyclopropylboronic acid2-BromonaphthaleneAntPhos-Pd-G3TMSOKTHF85

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimal conditions such as catalyst, ligand, base, solvent, and temperature are substrate-dependent and may require optimization.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl/Heteroaryl/Vinyl/Alkyl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid or Boronic Ester (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DME)

  • Water (if using aqueous conditions)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe. If using a biphasic system, add the organic solvent followed by degassed water.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically ranging from room temperature to 120 °C) for the specified time (usually 2-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the desired coupled product.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, from reagent preparation to product purification.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand Setup Combine Reagents in Flask under Inert Atmosphere Reagents->Setup Solvent Prepare Degassed Solvent(s) AddSolvent Add Degassed Solvent(s) Solvent->AddSolvent Setup->AddSolvent Heat Heat and Stir (e.g., 80-110 °C) AddSolvent->Heat Monitor Monitor Reaction (TLC, GC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Work-up (Extraction) Quench->Extract Dry Dry and Concentrate Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthetic Utility of 1-(Benzyloxy)-4-bromo-2-fluorobenzene and 1-bromo-4-methoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Aryl halides, such as 1-(benzyloxy)-4-bromo-2-fluorobenzene and 1-bromo-4-methoxy-2-fluorobenzene, are valuable intermediates, offering multiple reaction sites for diversification. This guide provides a comprehensive comparison of the synthetic utility of these two reagents, focusing on their reactivity in common cross-coupling reactions, the strategic implications of their respective protecting groups, and their potential applications in medicinal chemistry and materials science.

Physicochemical and Reactivity Profile

A summary of the key physicochemical properties and expected reactivity of the two compounds is presented below. These properties can influence reaction conditions, solubility, and purification strategies.

PropertyThis compound1-bromo-4-methoxy-2-fluorobenzeneComparison and Implications
Molecular Weight 281.12 g/mol 205.02 g/mol The higher molecular weight of the benzyloxy-substituted compound may be a factor in reaction stoichiometry calculations and product yields.
Structure The primary difference is the ether protecting group: a bulky, UV-active benzyloxy group versus a smaller methoxy group.
Melting Point 31-37 °CSolid (exact mp not specified in searches)Both are solids at room temperature, facilitating handling and weighing.
Solubility Soluble in common organic solventsSoluble in many organic solvents such as ethers and esters.[1]Similar solubility profiles are expected, allowing for a range of reaction solvents.
Protecting Group BenzylMethylThe choice of protecting group is a key strategic decision, impacting deprotection conditions and orthogonality with other functional groups.
Deprotection Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr, BCl₃)Strong acids (e.g., BBr₃, HI), harsh conditionsBenzyl group deprotection is generally milder and more selective, offering a significant synthetic advantage.
Steric Hindrance Higher, due to the bulky benzyl groupLowerThe benzyloxy group may sterically hinder reactions at the ortho-fluorine or the bromine atom, potentially requiring more forcing conditions or specialized catalysts.
Electronic Effect Electron-donatingElectron-donatingBoth groups are activating and ortho-, para-directing in electrophilic aromatic substitution, though the benzyloxy group is slightly more activating.

Comparative Performance in Key Synthetic Transformations

The synthetic utility of these building blocks is largely defined by their performance in a variety of C-C and C-N bond-forming reactions. The following sections provide an overview of their expected reactivity in common transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Both this compound and 1-bromo-4-methoxy-2-fluorobenzene are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The bromine atom provides a reactive handle for oxidative addition to a Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl structures. The yields for Suzuki-Miyaura couplings are generally high for bromo-fluoro-aromatics.

Aryl HalideCoupling PartnerCatalyst SystemSolventBaseYield (%)
1-bromo-2-fluorobenzeneArylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂OK₂CO₃~75-85
1-bromo-4-fluorobenzeneArylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂OK₂CO₃~90-95
This compound (Expected) Arylboronic acidPd(OAc)₂ / Bulky phosphine ligandToluene/H₂OK₂CO₃Good to Excellent
1-bromo-4-methoxy-2-fluorobenzene (Expected) Arylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂OK₂CO₃Excellent

Note: Yields for the specific target molecules are not available in the searched literature. The provided yields for isomeric bromofluorobenzenes suggest that high conversions are achievable.

Heck Reaction: The Heck reaction allows for the arylation of alkenes. The choice of ligand and base is crucial for achieving high yields and stereoselectivity.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, which is critical in the synthesis of many pharmaceuticals. The use of bulky, electron-rich phosphine ligands is often necessary for the coupling of aryl bromides with amines.

Organometallic Chemistry: Grignard Reagent Formation and Lithiation

The bromine atom in both compounds can be utilized to form organometallic reagents, which can then be reacted with a variety of electrophiles.

  • Grignard Reagent Formation: Treatment with magnesium metal in an ethereal solvent would yield the corresponding Grignard reagent. The ortho-fluorine atom can influence the stability and reactivity of the Grignard reagent.

  • Lithiation: Halogen-metal exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures provides an alternative route to a nucleophilic aryl species. The fluorine and ether functionalities can act as directing groups in ortho-lithiation.

Strategic Considerations: The Role of the Protecting Group

The choice between the benzyloxy and methoxy protecting groups has significant strategic implications for a multi-step synthesis.

This compound:
  • Advantages: The benzyl group can be removed under relatively mild conditions via catalytic hydrogenolysis (H₂/Pd/C), which is orthogonal to many other functional groups. This allows for late-stage deprotection to reveal a phenol, which can be a key pharmacophore or a handle for further functionalization.

  • Disadvantages: The bulky nature of the benzyl group may introduce steric hindrance in reactions involving adjacent positions.

1-bromo-4-methoxy-2-fluorobenzene:
  • Advantages: The smaller methoxy group is less likely to cause steric hindrance. It is also stable to a wider range of reaction conditions, including those that would cleave a benzyl ether.

  • Disadvantages: The demethylation of the methoxy group to reveal the phenol requires harsh conditions, such as strong Lewis acids (e.g., BBr₃) or strong protic acids (e.g., HBr, HI), which may not be compatible with sensitive functional groups elsewhere in the molecule.

Experimental Protocols

The following are representative experimental protocols for key transformations involving these aryl bromides. These are generalized procedures and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., triphenylphosphine or SPhos, 0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Deprotection of the Benzyloxy Group
  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Carefully add palladium on activated carbon (10 wt. %, ~5 mol% Pd).

  • Purge the reaction vessel with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected phenol.

General Procedure for Demethylation of the Methoxy Group
  • Dissolve 1-bromo-4-methoxy-2-fluorobenzene (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C.

  • Slowly add a solution of boron tribromide (BBr₃) in the same solvent (1.1-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Synthetic Strategies

The following diagrams, generated using DOT language, illustrate a typical synthetic workflow and the decision-making process based on the choice of protecting group.

G cluster_0 Synthetic Workflow: Cross-Coupling and Deprotection ArylBr Aryl Bromide (Benzyloxy or Methoxy Substituted) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) ArylBr->Coupling Boronic acid/alkene/amine, Pd catalyst, base Coupled_Product Coupled Product (Protected) Coupling->Coupled_Product Deprotection Protecting Group Cleavage Coupled_Product->Deprotection Specific deprotection conditions Final_Product Final Product (Phenol) Deprotection->Final_Product G Start Synthetic Target Contains a Phenolic Moiety Decision Is late-stage deprotection under mild conditions required? Start->Decision Benzyloxy Choose this compound Decision->Benzyloxy Yes Methoxy Choose 1-bromo-4-methoxy-2-fluorobenzene Decision->Methoxy No Benzyloxy_Reason Advantage: Mild deprotection (H₂/Pd/C) retains sensitive functional groups. Benzyloxy->Benzyloxy_Reason Methoxy_Reason Advantage: Methoxy group is robust to a wider range of reaction conditions. Disadvantage: Harsh deprotection (e.g., BBr₃). Methoxy->Methoxy_Reason

References

The Enduring Advantage of the Benzyloxycarbonyl (Cbz) Group in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the myriad of options for safeguarding amines and hydroxyl groups, the benzyloxycarbonyl (Cbz or Z) group, while classic, continues to offer distinct advantages over many ether-based counterparts. This guide provides an objective, data-driven comparison of the Cbz group with other common ether protecting groups such as benzyl (Bn), p-methoxybenzyl (PMB), and tert-butyl ethers, offering insights for researchers, scientists, and drug development professionals.

At a Glance: Key Distinctions and Advantages of the Cbz Group

The primary advantage of the Cbz group lies in its unique carbamate linkage, which differentiates its reactivity profile from true ethers. This distinction provides a powerful tool for achieving orthogonality in complex synthetic routes. While benzyl ethers are generally robust, the Cbz group's lability to catalytic hydrogenolysis is often more pronounced, allowing for milder and more selective deprotection. Furthermore, its stability under conditions that cleave other common protecting groups, such as the acidic removal of tert-butyloxycarbonyl (Boc) or the basic cleavage of 9-fluorenylmethyloxycarbonyl (Fmoc) groups, makes it an invaluable asset in peptide synthesis and the preparation of complex natural products.[1][2][3]

Quantitative Performance Data

The following tables summarize typical yields and reaction conditions for the protection and deprotection of amines and alcohols with Cbz and common ether protecting groups.

Table 1: Comparison of Protection Methods and Typical Yields

Protecting GroupFunctional GroupReagents and ConditionsTypical Yield (%)
Cbz AmineCbz-Cl, aq. NaHCO₃ or Na₂CO₃, 0 °C to rt>90[2]
AlcoholCbz-Cl, organic base (e.g., pyridine), CH₂Cl₂85-95
Bn Amine/AlcoholBnBr or BnCl, strong base (e.g., NaH), THF/DMF80-95[4]
PMB Amine/AlcoholPMB-Cl, base (e.g., NaH), THF/DMF85-95[5]
tert-Butyl AlcoholIsobutylene, strong acid catalyst (e.g., H₂SO₄)Good to Excellent[6]

Table 2: Comparison of Deprotection Methods and Typical Yields

Protecting GroupDeprotection MethodReagents and ConditionsTypical Yield (%)
Cbz Catalytic HydrogenolysisH₂, Pd/C, MeOH or EtOH, rt>95[2]
Transfer HydrogenolysisAmmonium formate, Pd/C, MeOH, rt>90
Strong AcidHBr/AcOHVariable
Bn Catalytic HydrogenolysisH₂, Pd/C, MeOH or EtOH, rt>90[4]
Strong AcidBBr₃, CH₂Cl₂High
PMB Oxidative CleavageDDQ, CH₂Cl₂/H₂O, rt90-97[5]
Acidic CleavageTFA, CH₂Cl₂High[7]
tert-Butyl Acidic CleavageTFA or HCl in organic solventHigh[6]

Orthogonality and Strategic Application

The choice of a protecting group is fundamentally linked to the overall synthetic strategy. The Cbz group's distinct cleavage conditions allow for its selective removal in the presence of other protecting groups, a concept known as orthogonality.

Orthogonality Cbz Cbz (Carbamate) Boc Boc (Carbamate) Cbz->Boc Stable to Acid Fmoc Fmoc (Carbamate) Cbz->Fmoc Stable to Base tBu t-Butyl (Ether) Cbz->tBu Stable to Acid Boc->Cbz Stable to H₂/Pd Fmoc->Cbz Stable to H₂/Pd Bn Bn (Ether) PMB PMB (Ether) Bn->PMB Stable to DDQ PMB->Bn More Labile to Acid tBu->Cbz Stable to H₂/Pd

Orthogonality of Cbz with other common protecting groups.

This orthogonality is pivotal in complex syntheses. For instance, in peptide synthesis, an acid-labile Boc group on one amine and a Cbz group on another allows for the selective deprotection and subsequent elaboration of one site while the other remains protected.[8] Similarly, a PMB ether can be oxidatively cleaved with DDQ without affecting a Cbz or Bn group.[5]

Deciding on a Protecting Group: A Logical Workflow

The selection of an appropriate protecting group should be a systematic process based on the stability of the substrate and the planned reaction sequence.

Workflow Start Start: Need to Protect Amine/Alcohol Q1 Is the substrate sensitive to strong base? Start->Q1 A1_Yes Avoid Williamson Ether Synthesis (e.g., NaH/BnBr) Q1->A1_Yes Yes A1_No Bn, PMB are options Q1->A1_No No Q2 Are there acid-labile groups (e.g., Boc, t-Bu ethers)? A1_Yes->Q2 A1_No->Q2 A2_Yes Use Cbz or Bn Q2->A2_Yes Yes A2_No All options are viable Q2->A2_No No Q3 Are there groups sensitive to hydrogenolysis (e.g., alkenes, alkynes)? A2_Yes->Q3 A2_No->Q3 A3_Yes Avoid Cbz and Bn. Consider PMB (oxidative cleavage) or t-Bu (acid cleavage). Q3->A3_Yes Yes A3_No Cbz and Bn are good choices Q3->A3_No No End Select Optimal Protecting Group A3_Yes->End Q4 Is mild, selective hydrogenolysis desired? A3_No->Q4 A4_Yes Cbz is often more labile than Bn Q4->A4_Yes Yes A4_No Bn provides robust protection Q4->A4_No No A4_Yes->End A4_No->End

Decision workflow for selecting a protecting group.

Detailed Experimental Protocols

Protocol 1: Cbz Protection of an Amine

This protocol describes a general procedure for the N-protection of an amino acid.

  • Reaction Setup: Dissolve the amino acid (1.0 eq.) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq.) in a flask cooled in an ice bath.

  • Addition of Reagent: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.

  • Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum. Typical yields are >90%.[2]

Protocol 2: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis

This method is widely used for its mild and clean reaction profile.

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed. Typical yields are >95%.[2]

Protocol 3: Oxidative Deprotection of a PMB Ether

This protocol highlights the unique cleavage method for PMB ethers.

  • Reaction Setup: Dissolve the PMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane and water (typically 10:1) at 0 °C.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq.) portion-wise.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC. The reaction mixture will typically turn dark.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography. Typical yields are 90-97%.[5]

Conclusion

The benzyloxycarbonyl (Cbz) group, while one of the more traditional protecting groups, maintains a significant role in modern organic synthesis due to its unique combination of stability and selective lability. Its carbamate structure provides a reactivity profile that is orthogonal to many other common protecting groups, particularly those that are acid- or base-labile. The generally milder conditions required for its hydrogenolytic cleavage compared to benzyl ethers, coupled with its robustness under a wide range of synthetic transformations, ensures that the Cbz group will remain an essential tool for chemists in the foreseeable future. The choice between Cbz and other ether-based protecting groups should be guided by a careful analysis of the substrate's functionalities and the overall synthetic strategy, as outlined in this guide.

References

Cost-Effectiveness of 1-(Benzyloxy)-4-bromo-2-fluorobenzene in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical building blocks is a critical decision that balances synthetic efficiency with economic viability, particularly at an industrial scale. 1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable intermediate, often used to introduce the 4-(benzyloxy)-2-fluorophenyl moiety into complex molecules, especially in the synthesis of biaryl compounds prevalent in pharmaceuticals. This guide provides an objective comparison of its use against a primary alternative synthetic strategy, supported by estimated costs and detailed experimental protocols.

The principal route to obtaining this compound is through the O-benzylation of 4-bromo-2-fluorophenol, a common Williamson ether synthesis. The cost-effectiveness of using this pre-functionalized building block will be compared against an alternative pathway: performing a cross-coupling reaction on the unprotected 4-bromo-2-fluorophenol, followed by a subsequent benzylation step.

Synthesis of this compound

The most direct method for the large-scale production of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the starting material, 4-bromo-2-fluorophenol, with a base, followed by nucleophilic substitution with a benzyl halide.

Experimental Protocol: Large-Scale Synthesis of this compound

Materials:

  • 4-Bromo-2-fluorophenol (1.0 eq)

  • Benzyl Chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet

  • Addition funnel

  • Filtration equipment

  • Separatory funnel or liquid-liquid extraction setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reactor with 4-bromo-2-fluorophenol (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 5 L per kg of phenol). Begin stirring under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution in portions. Stir the resulting suspension for 30 minutes at ambient temperature.

  • Addition of Benzylating Agent: Add benzyl chloride (1.1 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 40°C.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-8 hours. Monitor the reaction progress by a suitable method (e.g., HPLC or TLC) until the consumption of the starting phenol is complete.[1][2]

  • Work-up: Cool the mixture to room temperature. Add deionized water (10 L per kg of phenol) to quench the reaction and dissolve inorganic salts.

  • Extraction: Add toluene (8 L per kg of phenol) to the reactor and stir vigorously. Separate the organic layer. Extract the aqueous layer again with toluene (2 x 4 L per kg of phenol).

  • Washing: Combine the organic layers and wash with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

cluster_0 Synthesis Workflow A 4-Bromo-2-fluorophenol C Williamson Ether Synthesis (60-70°C, 4-8h) A->C B Benzyl Chloride + K2CO3 in DMF B->C D Quench, Extraction, and Purification C->D E This compound D->E

Caption: Workflow for the synthesis of the target compound.

Data Presentation: Cost Analysis of Synthesis

The primary cost drivers for producing this compound are the raw materials. The following table provides an estimated cost breakdown for the synthesis on a large scale, assuming a hypothetical 100 kg batch size and a 90% yield. Prices are based on publicly available bulk and semi-bulk listings and are subject to market volatility.

ComponentMolar RatioMolecular Wt. ( g/mol )Quantity (kg)Price (USD/kg)Estimated Cost (USD)
4-Bromo-2-fluorophenol1.0191.00100.0~396.00[]39,600
Benzyl Chloride1.1126.5873.2~1.27[4][5]93
Potassium Carbonate1.5138.21108.5~5.90[6][7]640
DMF (Solvent)-73.09~500~1.47[8][9]735
Total Estimated Raw Material Cost ~41,068
Estimated Cost per kg of Product ~163

Note: Solvent costs can be significantly reduced with in-house recycling. This estimate does not include labor, equipment, energy, or waste disposal costs.

Application in Biaryl Synthesis: A Comparative Analysis

A primary application of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Here, we compare two logical pathways to synthesize a generic target molecule, 2-fluoro-4-(benzyloxy)biphenyl.

  • Route A: Utilizes the pre-synthesized this compound as the starting material for the Suzuki coupling.

  • Route B (Alternative): Involves performing the Suzuki coupling directly on the unprotected 4-bromo-2-fluorophenol, followed by O-benzylation of the resulting biphenol.

cluster_A Route A: Pre-functionalization cluster_B Route B: Post-functionalization A1 This compound A3 Suzuki Coupling A1->A3 A2 Phenylboronic Acid + Pd Catalyst A2->A3 A4 Target: 2-Fluoro-4-(benzyloxy)biphenyl A3->A4 B1 4-Bromo-2-fluorophenol B3 Suzuki Coupling B1->B3 B2 Phenylboronic Acid + Pd Catalyst B2->B3 B4 2-Fluoro-4-hydroxybiphenyl B3->B4 B6 O-Benzylation B4->B6 B5 Benzyl Chloride + Base B5->B6 B7 Target: 2-Fluoro-4-(benzyloxy)biphenyl B6->B7

Caption: Comparison of synthetic routes to a biaryl ether.

Data Presentation: Cost-Effectiveness Comparison

The following table compares the estimated costs and process considerations for both routes. This analysis assumes similar yields for the common steps for comparative purposes, although in practice, yields may vary.

FactorRoute A (Pre-functionalization)Route B (Post-functionalization)
Starting Material for Coupling This compound4-Bromo-2-fluorophenol
Estimated Cost of Coupling Substrate (USD/kg) ~163~396
Number of Synthetic Steps 2 (Benzylation -> Coupling)2 (Coupling -> Benzylation)
Pros - Cleaner Suzuki coupling may be possible as the reactive phenolic -OH is protected.- Intermediate is generally more soluble in typical non-polar coupling solvents.- Avoids synthesizing and purifying the benzyloxy intermediate.- Potentially higher atom economy if the coupling is efficient.
Cons - Higher upfront cost for the protected starting material.- An additional synthetic step is required before the key C-C bond formation.- The free phenolic -OH may interfere with the Pd catalyst, potentially requiring specific ligands or leading to lower yields.[10]- The biphenol intermediate may have different solubility, requiring process adjustments.- Potential for C-alkylation side products during the final benzylation step.
Overall Cost-Effectiveness Potentially higher raw material cost but may be offset by a more robust and higher-yielding coupling step, reducing purification costs.Lower initial material cost for the coupling step, but potential for process complications and lower yields could increase overall manufacturing costs.

Conclusion

The decision to use this compound in a large-scale synthesis campaign is a strategic one that depends heavily on the specific subsequent reaction.

Route A , which involves the initial synthesis of this compound, presents a higher upfront material cost. However, it offers a more conservative and potentially more robust pathway for critical C-C bond-forming reactions like the Suzuki-Miyaura coupling. Protecting the reactive phenolic hydroxyl group can prevent catalyst deactivation and other side reactions, simplifying process development and potentially leading to higher, more consistent yields and easier purification of the final product.

Route B , which couples the unprotected phenol first, appears more atom-economical and cost-effective on paper by avoiding a dedicated protection step. However, this route carries a higher process risk. The compatibility of the free phenol with the chosen catalytic system must be thoroughly validated, as issues like catalyst inhibition or the need for more expensive, specialized ligands could negate the initial cost savings.

For large-scale manufacturing where process reliability, consistency, and final product purity are paramount, the additional cost of preparing This compound (Route A) is often justified. It de-risks the crucial and often expensive cross-coupling step, which is frequently the value-adding transformation in the synthesis of complex pharmaceutical intermediates.

References

Safety Operating Guide

Proper Disposal of 1-(Benzyloxy)-4-bromo-2-fluorobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-(Benzyloxy)-4-bromo-2-fluorobenzene is critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic compound, it requires specific handling and disposal procedures. This guide provides detailed protocols for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

Immediate Safety and Hazard Information

  • Flammability: May be a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Toxicity and Irritation: May be harmful if inhaled or swallowed, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Environmental Hazard: Improper disposal of brominated organic compounds can lead to significant environmental harm.[2]

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Quantitative Data Summary

Based on data for similar halogenated aromatic compounds, the following table summarizes key hazard information.

Hazard ClassificationDescriptionPrecautionary Statements
Flammable LiquidCategory 3[1]Keep away from heat and ignition sources. Use explosion-proof equipment.
Acute Toxicity (Inhalation)Category 4 (Harmful if inhaled)[1]Avoid breathing vapors or mist. Use in a well-ventilated area.[1]
Skin IrritationCategory 2 (Causes skin irritation)[1][4]Wear protective gloves. Wash skin thoroughly after handling.[4]
Eye IrritationCategory 2 (Causes serious eye irritation)[1]Wear eye and face protection.[1]
Specific Target Organ ToxicitySingle exposure (May cause respiratory irritation)[1]Use only outdoors or in a well-ventilated area.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must follow institutional and regulatory guidelines. The general procedure is as follows:

1. Waste Segregation and Collection:

  • Halogenated Organic Waste: All waste containing this compound, including unreacted material, solutions, and reaction byproducts, must be collected in a dedicated "Halogenated Organic Waste" container.[2][6] Do not mix with non-halogenated organic waste.[2]

  • Aqueous Waste: Any aqueous solutions, such as from extractions or washes, that are contaminated with this compound must be collected as hazardous aqueous waste. Do not dispose of this down the drain.[2][3]

  • Contaminated Solid Waste: All lab supplies that have come into contact with the compound, such as gloves, filter paper, and pipette tips, must be collected in a designated solid hazardous waste container.[2]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents, including "Halogenated Organic Waste" and the specific chemical name.[7][8]

  • Container Integrity: Use chemically compatible containers that are in good condition and have a secure, tight-fitting lid.[7][8] Keep containers closed except when adding waste.[7]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, preferably within secondary containment to prevent spills.[7]

3. Disposal Procedure:

  • Licensed Disposal Company: The ultimate disposal of halogenated organic waste should be handled by a licensed hazardous waste disposal company.[1] This is typically managed through your institution's Environmental Health and Safety (EHS) office.

  • Incineration: The recommended disposal method for brominated organic compounds is incineration at a licensed facility equipped with appropriate scrubbers to handle the byproducts.[9]

  • Institutional Procedures: Always follow your institution's specific procedures for hazardous waste pickup and disposal.[2] Contact your EHS office to schedule a waste pickup when your container is nearly full.[7]

Spill and Emergency Procedures

  • Minor Spills: In the event of a small spill, alert personnel in the immediate area. If the compound is flammable, extinguish all ignition sources.[2] Absorb the spill with an inert material (e.g., vermiculite, sand), collect the absorbed material into a labeled hazardous waste container, and decontaminate the area.[2][3]

  • Major Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.[3]

  • Personal Exposure: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][7] If inhaled, move to fresh air and seek medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Categorize Waste Type cluster_liquid_segregation Segregate Liquid Waste cluster_collection Collect in Designated Containers start Waste Generation (this compound) liquid_waste Liquid Waste (e.g., reaction mixture, solutions) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste halogenated_organic Halogenated Organic Waste (Contains this compound) liquid_waste->halogenated_organic Organic Phase aqueous_waste Aqueous Waste (Contaminated water) liquid_waste->aqueous_waste Aqueous Phase solid_container Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container halogenated_container Labeled 'Halogenated Organic Waste' Container halogenated_organic->halogenated_container aqueous_container Labeled 'Hazardous Aqueous Waste' Container aqueous_waste->aqueous_container storage Store in Secondary Containment in Satellite Accumulation Area halogenated_container->storage aqueous_container->storage solid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup final_disposal Final Disposal via Licensed Facility (Incineration) ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount for both personal safety and environmental protection. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for this compound, a halogenated aromatic compound. Adherence to these guidelines is critical to mitigate potential hazards in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE):

Halogenated aromatic compounds necessitate stringent safety measures. Based on data for structurally similar chemicals, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is therefore non-negotiable.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][3]Protects against splashes and vapors that can lead to serious eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes.[3][4]Prevents skin contact, which can cause irritation.[5] It is important to select gloves appropriate for the specific solvent and breakthrough time.[3]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory.[4]

  • Keep the fume hood sash at the lowest practical height.

2. Weighing and Transferring:

  • Wear all prescribed PPE before handling the chemical container.

  • Carefully open the container within the fume hood.

  • Use appropriate tools (e.g., spatula, non-sparking tools) to weigh the desired amount of the solid compound.[6]

  • Transfer the compound to the reaction vessel inside the fume hood.

  • Ensure the container is tightly sealed after use and stored in a cool, dry, and well-ventilated area.[1][6]

3. Conducting the Reaction:

  • Perform all experimental procedures within the chemical fume hood.[3]

  • Keep all containers closed when not in use.

  • Avoid contact with skin and eyes, and do not breathe in mist, vapors, or spray.[1]

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation occurs.[1]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Spills: Absorb the spill with an inert absorbent material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[1]

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of chemical waste are critical for environmental safety and regulatory compliance.

1. Waste Segregation:

  • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[3][4]

  • Use a designated, properly labeled hazardous waste container.

2. Decontamination of Glassware:

  • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.

  • Collect the rinsate as hazardous waste in the designated halogenated waste container.[3]

3. Final Disposal:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3]

  • Ensure the waste container is securely sealed and stored in a designated waste accumulation area.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Verify Fume Hood Certification B Check Eyewash & Safety Shower A->B C Don Appropriate PPE B->C D Weigh & Transfer in Fume Hood C->D E Conduct Experiment in Fume Hood D->E I Spill Containment D->I F Decontaminate Glassware (in hood) E->F E->I G Segregate Halogenated Waste F->G H Store Waste in Designated Area G->H J First Aid (Skin/Eye/Inhalation) I->J K Seek Medical Attention J->K

Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.